Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUHJJUOXRIIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393545 | |
| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91489-09-7 | |
| Record name | Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold
The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Tetrahydrobenzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] The title compound, Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, serves as a key intermediate in the synthesis of more complex molecules, making a comprehensive understanding of its synthesis crucial for researchers in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic routes, mechanistic insights, and practical considerations for the preparation of this valuable compound.
Primary Synthetic Strategy: The Gewald Three-Component Reaction
The most direct and widely employed method for the synthesis of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold is the Gewald three-component reaction.[2] This powerful one-pot reaction brings together a ketone, a compound with an active methylene group, and elemental sulfur in the presence of a base to construct the thiophene ring in a single, efficient step. For the synthesis of this compound, the reactants are cyclohexanone, methyl cyanoacetate, and elemental sulfur.
Caption: Overall synthetic strategy for this compound via the Gewald reaction.
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps.[3] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and methyl cyanoacetate. The base deprotonates the active methylene group of methyl cyanoacetate, forming a carbanion that attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the α,β-unsaturated intermediate, methyl 2-cyano-2-cyclohexylideneacetate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack on the β-carbon of the unsaturated intermediate. This Michael-type addition forms a thiolate intermediate.
-
Intramolecular Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon in an intramolecular cyclization, forming a five-membered ring. A series of proton transfers and tautomerization steps lead to the aromatization of the thiophene ring and the formation of the final product.
Caption: Step-wise mechanism of the Gewald reaction.
Experimental Protocol: A Practical Guide
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Cyclohexanone | Starting material |
| Methyl cyanoacetate | Starting material |
| Elemental Sulfur | Starting material |
| Morpholine (or other base) | Catalyst |
| Ethanol (or other solvent) | Reaction medium |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer/hotplate | For heating and mixing |
| Rotary evaporator | For solvent removal |
| Silica gel | For column chromatography |
| Standard glassware | Beakers, graduated cylinders, etc. |
| Fume hood | For safe handling of reagents |
Step-by-Step Procedure
Sources
An In-Depth Technical Guide to the Methyl 4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxylate Core Structure
Foreword: The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a significant pharmacophore in modern drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional presentation of functional groups, making it an attractive starting point for probing complex biological targets. This guide focuses on a key derivative, Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. We will delve into its structural characteristics, a robust synthetic strategy, and its pivotal role as a versatile intermediate for developing next-generation therapeutics. Our discussion is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental design and the validation of chemical identity.
The Strategic Importance of the Tetrahydrobenzothiophene Scaffold
The tetrahydrobenzothiophene ring system is considered a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets through modification of peripheral functional groups. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
Notably, recent research has highlighted the potential of this scaffold in modulating the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[2][3] RORγt is a critical nuclear receptor that regulates the differentiation of Th17 cells, which are deeply implicated in the pathophysiology of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. The tetrahydrobenzothiophene core serves as a hydrophobic anchor that orients substituents to interact with key residues within the RORγt ligand-binding domain.[3]
Furthermore, the scaffold is a cornerstone in the development of novel antibacterial agents, with certain derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][5] this compound, the subject of this guide, represents a foundational building block for accessing these high-value therapeutic agents. Its ester functionality is readily modified, providing a chemical handle for diversification and the exploration of structure-activity relationships (SAR).
Synthesis and Structural Elucidation
The synthesis of this compound is most effectively approached via a two-stage process: first, the construction of the core carboxylic acid, followed by a standard esterification. This strategy allows for the purification of the intermediate acid, ensuring the high purity of the final methyl ester product.
Stage 1: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic Acid (Parent Acid)
The construction of the bicyclic core is a variation of well-established thiophene syntheses. While the Gewald reaction is famously used for producing 2-aminothiophenes from similar precursors, a direct, non-aminated analogue can be synthesized, though detailed protocols in peer-reviewed literature are sparse.[6] The general approach involves the condensation of a cyclohexanone derivative with a glyoxylate equivalent in the presence of a sulfur source.
However, for the purposes of this guide, we will start with the commercially available and well-characterized parent acid, 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid (CAS 40133-07-1) , as its use is documented in large-scale synthetic procedures, confirming its stability and utility as a key intermediate.[6][7]
Physicochemical Properties of the Parent Acid:
| Property | Value | Reference(s) |
| CAS Number | 40133-07-1 | [7] |
| Molecular Formula | C₉H₁₀O₂S | [7] |
| Molecular Weight | 182.24 g/mol | [7] |
| Appearance | White Crystalline Powder | General Observation |
| Melting Point | 196 °C | Predicted |
A key validation step for this starting material involves converting it to a simple derivative to confirm its structure via NMR, as demonstrated in U.S. Patent US09115152B2.[6] This self-validating approach ensures the integrity of the core scaffold before proceeding.
Stage 2: Methyl Esterification
The conversion of the carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. The choice of method is dictated by scale, substrate tolerance, and desired purity. For this scaffold, an acid-catalyzed Fischer esterification is a reliable and scalable method.
Expertise in Method Selection: While other methods like using diazomethane or methyl iodide with a base exist, Fischer esterification is often preferred in a process setting due to its operational simplicity, the low cost of reagents (methanol and a catalytic acid), and the straightforward workup. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess is present to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (10.0 g, 54.9 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL, ~27 mmol) as the catalyst. The addition of acid should be done carefully as it is exothermic.
-
Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting carboxylic acid spot is no longer visible.
-
Workup and Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). This step neutralizes the sulfuric acid catalyst and any remaining carboxylic acid. Stir until CO₂ evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude oil or solid is the target compound, this compound, which can be further purified by column chromatography or recrystallization if necessary.
Caption: Fischer Esterification Workflow for Methyl Ester Synthesis.
Structural Elucidation and Data Interpretation
The structural identity of this compound must be unequivocally confirmed through a combination of spectroscopic techniques. While specific data for this exact compound is not widely published, we can predict the expected spectral characteristics based on analogous structures, such as the closely related 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.[8]
Predicted Spectroscopic Data:
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet ~3.8 ppm (3H)Singlet ~7.2-7.5 ppm (1H)Multiplets ~2.5-2.8 ppm (4H)Multiplet ~1.7-1.9 ppm (4H) | Corresponds to the methyl ester protons (-OCH₃).Aromatic proton on the thiophene ring (C3-H).Allylic protons on the cyclohexene ring (C4-H₂, C7-H₂).Aliphatic protons on the cyclohexene ring (C5-H₂, C6-H₂). |
| ¹³C NMR | Signal ~162-165 ppmSignal ~52 ppmSignals ~125-140 ppm (4C)Signals ~22-26 ppm (4C) | Carbonyl carbon of the ester.Methyl carbon of the ester.Carbons of the thiophene ring and the fused double bond.Aliphatic carbons of the cyclohexene ring. |
| FT-IR (cm⁻¹) | Strong absorbance ~1710-1730Strong absorbance ~1250Absorbances ~2850-2950 | C=O stretch of the ester carbonyl group.C-O stretch of the ester.C-H stretches of the aliphatic cyclohexene ring. |
| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z = 196 | Corresponds to the molecular weight of C₁₀H₁₂O₂S. |
Applications in Drug Development Programs
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key building block for creating more complex and potent molecules. The ester group at the C2 position is a versatile synthetic handle that allows for several critical downstream modifications.
Caption: Key Synthetic Transformations of the Title Compound.
-
Amidation: The most common transformation is the reaction of the methyl ester with a primary or secondary amine to form a diverse library of amides. This is precisely the strategy used to develop RORγt modulators, where different amines are screened to optimize binding affinity and pharmacokinetic properties.[2] The choice of coupling reagent (e.g., HATU, EDC) or direct thermal condensation depends on the amine's reactivity and the desired scale.[2]
-
Reduction: The ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol provides a new point for diversification, allowing for etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution.
-
Hydrolysis: Saponification of the methyl ester regenerates the parent carboxylic acid. This may seem counterintuitive, but it is a crucial step if alternative amide coupling conditions are required that are incompatible with the methyl ester, or if the carboxylic acid itself is needed for a different type of coupling reaction (e.g., Curtius rearrangement).
Conclusion and Future Outlook
This compound is a quintessential example of a high-value synthetic intermediate. While not a therapeutic agent in its own right, its robust synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The underlying tetrahydrobenzothiophene scaffold continues to yield promising drug candidates, particularly in the fields of immunology and infectious disease. As research into targets like RORγt intensifies, the demand for efficient access to and diversification of this core structure will only grow, cementing the role of this methyl ester as a critical component in the drug discovery pipeline.
References
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Ruso, S. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Available at: [Link]
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Luo, Y., et al. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at: [Link]
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ChemSynthesis (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Available at: [Link]
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Akkurt, M., et al. (2008). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7). Available at: [Link]
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Yasir, M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. Available at: [Link]
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1H NMR spectrum of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. This compound is a key heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and drug development, particularly as modulators for targets like the retinoic acid receptor-related orphan receptor γt (RORγt)[1]. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This document offers a detailed breakdown of the expected chemical shifts, coupling constants, and multiplicities, underpinned by fundamental NMR principles. Furthermore, it presents a validated experimental protocol for data acquisition and processing, designed to ensure data integrity and reproducibility for researchers in the field.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential to first identify the distinct, non-equivalent proton environments within the molecule. For this compound, there are four unique sets of protons, as labeled in Figure 1.
-
H-a (1H): The lone proton on the thiophene ring at position 3.
-
H-b (3H): The three protons of the methyl ester group (-OCH₃).
-
H-c (4H): The four protons of the two methylene groups at positions 4 and 7, adjacent to the thiophene ring.
-
H-d (4H): The four protons of the two methylene groups at positions 5 and 6.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides four key pieces of information for structure elucidation: the number of signals, their chemical shifts, the integration of peak areas, and the signal splitting patterns (multiplicity)[2].
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton. Electronegative atoms or aromatic systems deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield)[3].
-
H-a (Thiophene Proton): Protons on thiophene rings typically appear in the aromatic region. Due to the electron-donating nature of the sulfur atom and the electron-withdrawing carboxylate group, this proton is expected to be the most downfield signal after the aromatic region, likely around δ 7.0-7.5 ppm .
-
H-b (Methyl Ester Protons): The protons of a methyl ester are deshielded by the adjacent oxygen atom. They consistently appear in a well-defined region, predicted to be around δ 3.8 ppm [2].
-
H-c (Allylic-type Protons): The methylene protons at positions 4 and 7 are adjacent to the thiophene ring's double bond system. This proximity causes deshielding, shifting them downfield relative to typical aliphatic protons. Based on data from structurally similar compounds, their chemical shift is predicted to be in the range of δ 2.7-2.9 ppm [4][5].
-
H-d (Aliphatic Protons): The methylene protons at positions 5 and 6 are standard aliphatic protons and are the most shielded in the molecule. They are expected to resonate upfield, around δ 1.8-2.0 ppm [4][5].
Integration
The area under each NMR signal is proportional to the number of protons it represents. For this molecule, the expected integration ratio of the signals will be:
H-a : H-b : H-c : H-d = 1 : 3 : 4 : 4
Verifying this ratio is a critical step in confirming the structure.
Multiplicity and Coupling Constants (J)
Signal splitting, or multiplicity, arises from the interaction of a proton with its non-equivalent neighboring protons (spin-spin coupling)[6][7]. The pattern is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz)[8].
-
H-a (Singlet): This proton has no adjacent protons, so it will appear as a sharp singlet (s).
-
H-b (Singlet): These methyl protons are isolated by the oxygen and carbonyl group and have no neighboring protons. They will appear as a singlet (s).
-
H-c (Triplet): The four protons at positions 4 and 7 are equivalent. Each is adjacent to two protons at positions 5 and 6, respectively. Therefore, this signal is expected to be a triplet (t) (n=2, so 2+1=3). The vicinal coupling constant (³J) is anticipated to be in the range of 5-7 Hz.
-
H-d (Multiplet): The four protons at positions 5 and 6 are adjacent to the protons at C4 and C7. Due to coupling with these neighbors, this signal will appear as a more complex multiplet (m).
Summary of Predicted ¹H NMR Data
The predicted spectral data are consolidated in the table below for easy reference.
| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-a | Thiophene C3-H | 7.0 - 7.5 | 1H | Singlet (s) | N/A |
| H-b | -OCH₃ | ~ 3.8 | 3H | Singlet (s) | N/A |
| H-c | -CH₂- (C4, C7) | 2.7 - 2.9 | 4H | Triplet (t) | ³J ≈ 5-7 |
| H-d | -CH₂- (C5, C6) | 1.8 - 2.0 | 4H | Multiplet (m) | - |
Visualization of Key Coupling Interactions
The following diagram illustrates the through-bond spin-spin coupling that gives rise to the predicted splitting patterns for the aliphatic protons.
Caption: Key ³J (vicinal) coupling between adjacent methylene groups.
Standard Operating Protocol for ¹H NMR Data Acquisition
This protocol is designed for a standard 400 MHz NMR spectrometer and ensures the acquisition of high-quality, reproducible data.
5.1. Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of the title compound.
-
Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of the deuterated solvent[9]. Ensure complete dissolution; vortex if necessary.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[2].
5.2. Spectrometer Setup and Data Acquisition
Causality: The chosen parameters represent a balance between achieving a high signal-to-noise ratio and maintaining quantitative accuracy for routine structural confirmation[10].
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Set Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz (for ¹H).
-
Pulse Angle: 45°. Rationale: A 45° pulse provides a strong signal while allowing for a shorter relaxation delay compared to a 90° pulse, optimizing experimental time[10].
-
Acquisition Time (AT): 4 seconds. Rationale: This duration ensures sufficient data point resolution to accurately define peak shapes and resolve coupling constants.
-
Relaxation Delay (D1): 1 second. Rationale: A 1-second delay is generally sufficient for protons in a molecule of this size to relax, preventing signal saturation.
-
Number of Scans (NS): 16. Rationale: Co-adding 16 scans improves the signal-to-noise ratio by a factor of 4 (√16), which is typically adequate for a sample of this concentration.
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm). Rationale: This range encompasses all common proton signals in organic molecules.
-
-
Acquisition: Start the acquisition[11].
5.3. Data Processing
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct the baseline for a flat and level appearance.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.
-
Integration: Integrate all signals and normalize the values according to one of the well-defined peaks (e.g., set the singlet for H-a to 1.0).
Conclusion
The ¹H NMR spectrum of this compound provides a distinct and unambiguous fingerprint for its structural verification. The presence of four unique signals with the predicted chemical shifts, a 1:3:4:4 integration ratio, and the characteristic singlet, triplet, and multiplet splitting patterns collectively confirm the molecular structure. This guide provides researchers and drug development professionals with the necessary framework to confidently acquire, interpret, and report the ¹H NMR data for this important class of heterocyclic compounds. Adherence to the described protocol ensures high-quality data that meets the rigorous standards of scientific integrity.
References
[6] How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. [2] 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. [12] Complete analysis of the 1H nmr spectrum of tetrahydrothiophene - ResearchGate. [4] 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - MDPI. [10] Chapter 5: Acquiring 1 H and 13 C Spectra - Books. [5] (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. [8] NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. [1] Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - ACS Publications. [3] NMR - Interpretation - Chemistry LibreTexts. [7] Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. [9] NMR Sample Preparation - Western University. [11] NMR Experiment Procedure - Emory University.
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mass spectrometry of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Introduction: Contextualizing the Analysis
This compound is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Thiophene scaffolds are considered "privileged" structures due to their versatile pharmacophoric properties and their role as bioisosteres for phenyl rings, often improving a drug candidate's metabolic stability and binding affinity.[1] As such, the unambiguous structural confirmation and purity assessment of these molecules are critical checkpoints in the synthetic and drug discovery workflow.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for this purpose. It provides precise molecular weight information and, crucially, generates reproducible fragmentation patterns that serve as a structural fingerprint. This guide provides a detailed examination of the mass spectrometric behavior of this compound, focusing on the principles of fragmentation under electron ionization (EI) and outlining a robust analytical protocol for its characterization.
Part 1: Theoretical & Structural Foundation
Before delving into the mass spectrum itself, understanding the molecule's structure and the principles of the chosen analytical technique is paramount. The selection of Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS with EI) is a deliberate choice driven by the compound's chemical nature.
Compound Characteristics:
-
Molecular Formula: C₁₀H₁₂O₂S
-
Monoisotopic Molecular Weight: 196.06 Da
-
Key Structural Features:
-
Aromatic Thiophene Ring: A stable heterocyclic moiety.
-
Methyl Ester Group (-COOCH₃): A common site for predictable fragmentation.
-
Fused Tetrahydro (Cyclohexene) Ring: A saturated carbocyclic ring that introduces specific fragmentation possibilities.
-
The compound's relatively low polarity and sufficient volatility make it an ideal candidate for GC-MS analysis, which requires the analyte to be stable in a heated gas stream.[2] Electron Ionization (70 eV) is selected as the ionization method because it is a robust, high-energy technique that induces extensive and reproducible fragmentation, providing rich structural information.[3]
Part 2: Experimental Protocol for GC-MS Analysis
A self-validating protocol is one where the parameters are chosen to ensure reproducibility, sensitivity, and the prevention of analyte degradation. The following protocol is designed for the robust analysis of this compound.
Workflow Diagram
Sources
Methodological & Application
Application Notes & Protocols: Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate as a Versatile Synthetic Building Block
Abstract
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthetic accessibility and the potential for diverse functionalization make it a highly attractive starting point for drug discovery campaigns. This guide provides an in-depth exploration of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, a key building block for accessing this scaffold. We will detail its efficient synthesis via the Gewald reaction, present its key physicochemical properties, and provide validated, step-by-step protocols for its conversion into high-value downstream intermediates, including the corresponding carboxylic acid, amides, and alcohols. The causality behind experimental choices is explained throughout, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile molecule in their synthetic programs.
Introduction: The Significance of the Tetrahydro-benzothiophene Scaffold
The fusion of a thiophene ring with a cyclohexene moiety creates the 4,5,6,7-tetrahydro-1-benzothiophene system, a heterocyclic motif that has garnered significant attention in pharmaceutical research. Derivatives of this scaffold have been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] A notable application is in the development of modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a critical target for treating autoimmune diseases.[3][4]
The strategic value of this compound lies in its dual functionality: the ester group at the 2-position serves as a versatile handle for a multitude of chemical transformations, while the thiophene core provides a stable and tunable platform for further derivatization. Its synthesis is most commonly and efficiently achieved through the multi-component Gewald reaction, a testament to its practical utility in both academic and industrial settings.[5][6]
Synthesis of the Core Building Block
The Gewald three-component reaction is a one-pot synthesis that provides a convergent and atom-economical route to 2-aminothiophenes. For the synthesis of the title compound's precursor, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the reaction involves a ketone (cyclohexanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.
Underlying Mechanism: The Gewald Reaction
The reaction proceeds through a well-established sequence of steps that ensures high yields and purity of the desired product.[7]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate). This step forms a stable α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: Elemental sulfur (typically S₈) is activated by the base and adds to the β-position of the Knoevenagel product.
-
Ring Closure and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group. Subsequent tautomerization leads to the formation of the stable 2-aminothiophene ring.
Caption: Saponification of the methyl ester to the carboxylic acid.
Protocol: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
Materials:
-
Methyl or Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate derivative
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, concentrated or 2M)
-
Dichloromethane (DCM)
Procedure:
-
Suspend the starting ester (e.g., 2-amino derivative, 10 mmol) in ethanol (50 mL) in a round-bottom flask. [8]2. Add a 2M aqueous solution of NaOH (45 mL, 90 mmol). The excess base ensures complete saponification.
-
Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed. [8]4. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Wash the remaining aqueous solution with DCM (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Rationale:
-
Base Hydrolysis (Saponification): This is a robust and high-yielding method for ester cleavage. The use of a co-solvent like ethanol helps to solubilize the organic ester in the aqueous base.
-
Acidification: Protonation of the carboxylate salt is necessary to precipitate the neutral carboxylic acid, which is typically much less soluble in water.
Amide Bond Formation
The formation of amides is arguably the most critical reaction in medicinal chemistry for exploring structure-activity relationships (SAR). The carboxylic acid synthesized above is an ideal precursor for coupling with a diverse range of amines.
Caption: General scheme for amide coupling.
Protocol: General Procedure for Amide Coupling using HATU
Materials:
-
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid derivative
-
Desired amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 mmol), followed by DIPEA (2.0 mmol).
-
Stir the solution for 5 minutes, then add HATU (1.2 mmol) in one portion.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 5% aqueous LiCl solution (3 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.
Rationale:
-
Coupling Agent: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine. It is known for its fast reaction times and suppression of racemization. [9]* Base: DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
-
Work-up: The aqueous LiCl wash is particularly effective at removing residual DMF, which can be difficult to remove by evaporation alone.
Further Derivatization: Reduction and Substitution
The tetrahydro-benzothiophene core allows for further modifications, expanding the chemical space accessible from this building block.
A. Reduction of a 3-Formyl Group In cases where a 3-formyl derivative is used or synthesized, it can be chemoselectively reduced to a methyl group, providing another point of diversification. [10] Protocol: Reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Materials:
-
3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
-
Triethylsilane (Et₃SiH) (2.0 equivalents)
-
Iodine (I₂) (1.0 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 3-formyl starting material (1.0 eq) in DCM in a flask and cool to 0°C in an ice bath. [10][11]2. Add triethylsilane (2.0 eq) to the stirred solution.
-
Add iodine (1.0 eq) portion-wise, maintaining the temperature between 0-5°C.
-
Stir the reaction at 0-5°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes. [11]5. Quench the reaction by adding an aqueous solution of sodium bisulfite (20%).
-
Separate the organic layer, wash with 0.5 N HCl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 3-methyl product, which can be purified by recrystallization. [11] Rationale:
-
Reducing System: The combination of triethylsilane and iodine generates HI in situ, which, along with the hydrosilane, forms a powerful system for the chemoselective reduction of aldehydes to methyl groups while leaving the carboxylic acid intact. [10]This showcases the potential for orthogonal reactivity within the molecule.
Case Study: Application in RORγt Modulator Synthesis
Derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene core have been successfully developed as potent modulators of RORγt. [3][4]A common synthetic strategy involves the elaboration of the 2- and 3-positions of the thiophene ring.
Caption: Simplified workflow for the synthesis of a RORγt modulator.
This synthetic pathway demonstrates the power of the building block. The initial 2-amino and 3-carboxylate groups are sequentially functionalized using standard amide coupling reactions to build up the complex final molecule. This modular approach allows for the rapid generation of a library of compounds for SAR studies by simply varying the amines used in steps 2 and 3. [8][9]
Conclusion
This compound and its derivatives are exceptionally valuable building blocks in modern synthetic and medicinal chemistry. Their straightforward synthesis via the Gewald reaction, coupled with the versatile reactivity of the ester and other functional handles, provides a reliable and efficient platform for accessing complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this scaffold into their drug discovery and development programs, paving the way for the next generation of therapeutics.
References
-
Ruso, S., et al. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. Available at: [Link]
-
Al-Awadhi, F., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. ChemSynthesis. Available at: [Link]
-
Asiri, A. M., & Badahdah, S. O. (2010). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1929. Available at: [Link]
-
MDPI. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. MDPI. Available at: [Link]
-
Al-Awadhi, F., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
PubMed. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]
-
The Journal of Organic Chemistry. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
-
Preprints.org. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Preprints.org. Available at: [Link]
-
ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Available at: [Link]
-
The Journal of Organic Chemistry. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ACS Publications. Available at: [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Available at: [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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The Versatile Scaffold: Application Notes and Protocols for Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Introduction: A Privileged Heterocycle in Modern Chemistry
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a prominent member of the tetrahydrobenzothiophene family, a class of sulfur-containing heterocycles that has garnered significant attention in medicinal chemistry and materials science.[1] The inherent structural features of this scaffold—a fused thiophene and cyclohexane ring system—confer a unique three-dimensional architecture that is amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of the key reactions of this versatile ester, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis. The derivatization of this core structure is crucial for modulating its pharmacological properties, which span a wide range of activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3]
Core Reactivity: The Ester Functional Group as a Gateway to Diversity
The reactivity of this compound is largely dictated by the ester functional group at the 2-position of the thiophene ring. This ester serves as a versatile handle for the introduction of diverse functionalities through several key transformations, including hydrolysis, amidation, and reduction. Furthermore, the thiophene ring itself can participate in cross-coupling reactions, although this typically requires prior functionalization.
Saponification: Accessing the Carboxylic Acid Core
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a vast array of subsequent reactions, most notably amidation. Standard base-catalyzed hydrolysis (saponification) is a reliable method for this conversion.
Mechanistic Insight: BAc2 Pathway
The saponification of methyl esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.
Caption: Workflow for the saponification of this compound.
Protocol: Saponification of this compound
This protocol is adapted from standard procedures for methyl ester hydrolysis.[5][6]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl solution dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Amidation: Building Blocks for Bioactive Molecules
The synthesis of amides from the corresponding carboxylic acid is a cornerstone of medicinal chemistry. The 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide core is found in numerous compounds with interesting biological activities.[7][8] This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Mechanistic Insight: Carbodiimide-Mediated Amide Bond Formation
A common method for amide bond formation involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a soluble urea byproduct.
Caption: Simplified workflow for EDC-mediated amidation.
Protocol: EDC-Coupling for Amide Synthesis
This protocol is based on general procedures for EDC-mediated amidation.[8]
Materials:
-
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
-
Primary or secondary amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Addition of Reagents: Add the amine (1.0-1.2 eq), EDC (1.2-1.5 eq), and optionally HOBt or NHS (1.2-1.5 eq).
-
Base Addition: Add a tertiary amine base such as TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | To ensure a water-free environment to prevent hydrolysis of the activated intermediate. |
| Coupling Agent | EDC | A water-soluble carbodiimide that facilitates the formation of a soluble urea byproduct, simplifying purification. |
| Additive | HOBt or NHS | Can suppress side reactions and racemization (if applicable). |
| Base | TEA or DIPEA | To neutralize any acidic byproducts and facilitate the reaction. |
Reduction: From Ester to Primary Alcohol
The reduction of the ester functionality to a primary alcohol, (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanol, provides another key intermediate for further derivatization, such as etherification or oxidation to the corresponding aldehyde.
Mechanistic Insight: Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols.[9][10] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates an alkoxide, in this case, methoxide, to yield an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol upon acidic workup.[9]
Caption: Stepwise reduction of the ester to a primary alcohol using LiAlH4.
Protocol: LAH Reduction of the Ester
This protocol is based on standard procedures for the LAH reduction of esters.[11] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere by trained personnel.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
LAH Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, prepare a suspension of LAH (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cooled LAH suspension via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LAH used) dropwise to quench the excess LAH. Then, add 15% aqueous NaOH (x mL), followed by water (3x mL). This should result in a granular precipitate that is easy to filter.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by column chromatography on silica gel if necessary.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
While the parent this compound is not directly suitable for Suzuki-Miyaura cross-coupling, this powerful reaction can be employed on a halogenated derivative of the thiophene ring. This allows for the introduction of aryl or vinyl substituents, significantly expanding the chemical space accessible from this scaffold. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.
Hypothetical Application: Suzuki-Miyaura Coupling of a Brominated Derivative
A plausible synthetic route would involve the bromination of the thiophene ring, likely at the 3-position, followed by a Suzuki-Miyaura coupling.
Caption: A potential pathway for Suzuki-Miyaura coupling via a brominated intermediate.
A detailed protocol for this specific transformation would require experimental validation. However, a general procedure for the Suzuki-Miyaura coupling of a thienyl bromide would be as follows:
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
Brominated this compound derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the brominated substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water).
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable synthetic intermediate. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this scaffold. The ability to readily convert the ester to a carboxylic acid, an amide, or an alcohol, coupled with the potential for C-C bond formation via cross-coupling reactions, underscores the immense potential of this molecule in the development of novel therapeutics and functional materials. As with any chemical synthesis, the protocols provided herein may require optimization for specific substrates and desired outcomes.
References
-
Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(10), 6743–6764. [Link]
-
Jayaraman, S. R., Sridharan, M., & Nagappan, R. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(1), M648. [Link]
-
Akkurt, M., et al. (2008). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1689. [Link]
-
de Oliveira, C. S., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o188. [Link]
-
Jayaraman, S. R., Sridharan, M., & Nagappan, R. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Retrieved from [Link]
-
Reis, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Li, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(10), 1235-1240. [Link]
-
Master Organic Chemistry. (2023). The Mechanism For the Reduction of Esters by LiAlH4. [Link]
-
Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. [Link]
-
Kamal, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]
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LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH4. [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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Chen, P., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
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El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-133. [Link]
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Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
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Common Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. [Link]
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PubMed. (2006). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. [Link]
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Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
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Al-Ghorbani, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]
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Green Chemistry. (2007). Hydrolysis and saponification of methyl benzoates. [Link]
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Introduction: The Tetrahydrobenzothiophene Scaffold as a Privileged Core in Medicinal Chemistry
An Application Guide to the Strategic Derivatization of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate for Drug Discovery
The 4,5,6,7-tetrahydro-1-benzothiophene moiety represents a cornerstone scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, combined with the electronic properties of the thiophene ring, makes it an ideal template for the design of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the chemical derivatization of a key intermediate, this compound.
Our focus is not merely on the recitation of synthetic steps but on the underlying strategic and mechanistic considerations that drive the successful generation of diverse chemical libraries. We will proceed from the synthesis of the essential precursor via the robust Gewald reaction, explore key derivatization pathways at multiple functional handles, and conclude with practical protocols and characterization data.
Part 1: Assembly of the Core Precursor via Gewald Aminothiophene Synthesis
The most efficient and widely adopted route to the functionalized tetrahydrobenzothiophene core is the Gewald multicomponent reaction.[4][5] This one-pot synthesis is prized for its operational simplicity and the direct assembly of the highly functionalized 2-aminothiophene system from readily available starting materials.
Mechanistic Rationale
The Gewald reaction proceeds through an initial Knoevenagel condensation between a ketone (cyclohexanone) and an active methylene nitrile (methyl or ethyl cyanoacetate), catalyzed by a base like morpholine.[6][7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[6] The elegance of this reaction lies in its convergence, rapidly building molecular complexity.
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Protocol 1: Synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
This protocol is adapted from established procedures for synthesizing the core precursor required for subsequent derivatizations.[1]
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
-
Elemental sulfur (S₈)
-
Morpholine
-
Ethanol (EtOH)
-
Ice bath
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol), methyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Cool the mixture in an ice bath with stirring.
-
Slowly add morpholine (0.02 mol) as a catalyst. The choice of a secondary amine base like morpholine is critical for efficiently promoting the initial condensation while minimizing side reactions.
-
After 15 minutes of stirring in the cold, add elemental sulfur (0.1 mol) portion-wise.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate as a crystalline solid.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to derivatization steps.
Part 2: Strategic Derivatization Pathways
The synthesized 2-amino-3-carboxylate scaffold offers two primary, electronically distinct handles for derivatization: the nucleophilic amino group at C2 and the electrophilic ester at C3. This section details protocols for modifying both sites.
Strategy A: Modification of the C3-Carboxylate Group
The methyl ester is a versatile starting point for creating amides, which are fundamental building blocks in drug molecules. This is a two-step process involving hydrolysis followed by amide coupling.
Step 1: Saponification to the Carboxylic Acid
The conversion of the ester to a carboxylic acid is essential to activate it for amide bond formation. This is achieved through base-catalyzed hydrolysis (saponification).
Protocol 2: Hydrolysis of the Methyl Ester [1]
-
Suspend Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (1 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Add an excess of sodium hydroxide (NaOH, 2-3 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80°C) for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 using a cold, dilute solution of hydrochloric acid (e.g., 2N HCl). This protonates the carboxylate, causing the carboxylic acid product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Amide Coupling
The newly formed carboxylic acid can be coupled with a diverse range of primary or secondary amines to generate a library of amide derivatives. Standard peptide coupling reagents are employed to facilitate this transformation.
Protocol 3: General Amide Coupling Procedure [8]
-
Dissolve the carboxylic acid (from Protocol 2, 1 eq) in an appropriate aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add the desired amine (1.1 eq) and a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and HOBt (Hydroxybenzotriazole, 1.2 eq). The HOBt is included to suppress racemization and improve reaction efficiency.
-
Add a non-nucleophilic base like Triethylamine (TEA, 2-3 eq) or N,N-Diisopropylethylamine (DIPEA) to neutralize the formation of HCl and drive the reaction forward.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting amide derivative using silica gel flash column chromatography.
Caption: Workflow for C3-Carboxylate Derivatization.
Strategy B: Modification of the C2-Amino Group
The nucleophilic 2-amino group is a prime target for introducing structural diversity through acylation or the formation of Schiff bases.
Protocol 4: N-Acylation with Acyl Chlorides [1]
-
Dissolve the 2-amino precursor (from Protocol 1, 1 eq) in a dry, aprotic solvent such as Dichloromethane (DCM).
-
Add a slight excess of a base, typically Triethylamine (TEA, 1.5 eq), to act as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise with vigorous stirring. The low temperature helps to control the exothermicity of the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Perform a standard aqueous workup as described in Protocol 3 (wash with dilute acid, base, and brine).
-
Dry the organic layer, concentrate, and purify the N-acylated product by column chromatography or recrystallization.
Protocol 5: Schiff Base (Imine) Formation [9]
-
Dissolve the 2-amino precursor (1 eq) in pure ethanol and heat the solution to its boiling point.
-
In a separate flask, dissolve the desired aldehyde (e.g., 2-hydroxybenzaldehyde, 1 eq) in a minimal amount of hot ethanol.
-
Add the hot aldehyde solution to the amine solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux the resulting mixture for 3-5 hours. The formation of the imine product is often indicated by a color change and precipitation.
-
Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid Schiff base product by filtration and recrystallize from ethanol to achieve high purity.
Part 3: Advanced Derivatization on the Thiophene Ring
While modifications at the C2 and C3 positions are most common, derivatization can also be performed on the thiophene ring itself, provided a suitable functional group is present. The following protocol illustrates a chemoselective reduction, highlighting the precise control that can be achieved.
Protocol 6: Chemoselective Reduction of a 3-Formyl Group [10][11]
This protocol demonstrates the reduction of a formyl group to a methyl group while leaving a carboxylic acid at the C2 position intact. The choice of triethylsilane (Et₃SiH) and iodine (I₂) is key; this system is a mild reducing agent that shows high chemoselectivity for carbonyls over carboxylic acids.[10]
Materials:
-
3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (starting material)
-
Triethylsilane (Et₃SiH)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Aqueous sodium bisulfite solution (20%)
-
0.5N HCl
Procedure:
-
In an ice-cooled flask, dissolve the 3-formyl starting material (1 eq) and triethylsilane (2 eq) in DCM.
-
Add iodine (1 eq) portion-wise to the stirred, cooled mixture.
-
Stir the reaction at 0-5°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.
-
Dilute the reaction with more DCM and quench by adding a 20% aqueous solution of sodium bisulfite to consume any remaining iodine.
-
Separate the organic layer and wash it with 0.5N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize from ethyl acetate to obtain the pure 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.
Data Presentation: Characterization of Derivatives
Accurate characterization is paramount. NMR spectroscopy is a primary tool for confirming the successful derivatization of the scaffold.
| Compound Type | Functional Group | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Starting Ester (from Protocol 1) | -NH₂, -COOCH₃ | ~3.7-3.8 (s, 3H, -OCH₃), ~5.9-6.5 (br s, 2H, -NH₂), ~1.7-2.8 (m, 8H, cyclohexene) | ~51 (-OCH₃), ~165 (-C=O) |
| Carboxylic Acid (from Protocol 2) | -NH₂, -COOH | ~12.0-13.0 (br s, 1H, -COOH), ~1.7-2.8 (m, 8H, cyclohexene) | ~168-170 (-C=O) |
| N-Benzoyl Amide (from Protocol 4, hydrolyzed) | -NHCOPh, -COOH | ~13.2 (s, 1H, -NH-), ~12.3 (s, 1H, -COOH), ~7.5-8.0 (m, 5H, Ar-H), ~1.2-3.0 (m, 8H, cyclohexene)[1] | ~165-168 (amide C=O), ~170 (acid C=O) |
| 3-Methyl Acid (from Protocol 6) | -CH₃, -COOH | ~2.41 (s, 3H, -CH₃), disappearance of aldehyde proton (~9.5-10.0)[10][11] | ~13.58 (-CH₃), ~168.73 (-C=O)[10][11] |
Conclusion
The this compound scaffold is a highly adaptable platform for synthetic diversification. Through well-established reactions such as the Gewald synthesis, saponification, amide coupling, and N-acylation, researchers can readily access a vast chemical space. The protocols and strategies outlined in this guide provide a robust framework for the logical and efficient development of novel tetrahydrobenzothiophene derivatives, paving the way for the discovery of new therapeutic agents with enhanced potency and tailored pharmacological profiles.
References
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Zhang, H., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(5), 586-591. Available at: [Link]
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Sembian, R., & Sridharan, V. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2010(2), M648. Available at: [Link]
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Chen, P., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 141, 106932. Available at: [Link]
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Sembian, R., & Sridharan, V. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. Available at: [Link]
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El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2(2), 126-132. Available at: [Link]
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Akkurt, M., et al. (2008). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2437. Available at: [Link]
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Zhang, H., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Publishing. Available at: [Link]
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Various Authors. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 76(11), 4585-4590. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ACS Publications. Available at: [Link]
-
Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Available at: [Link]
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Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. MDPI. Available at: [Link]
-
Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Introduction: The Strategic Value of the Tetrahydrobenzothiophene Scaffold
The Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate core is a highly versatile and strategically important starting material in medicinal chemistry and drug discovery. Its inherent value stems from the benzothiophene moiety, a privileged heterocyclic aromatic system found in numerous pharmacologically active compounds and approved drugs such as Zileuton, Raloxifene, and Sertaconazole.[1] The tetrahydro- prefix indicates a partially saturated cyclohexane ring, which provides a three-dimensional character that can be crucial for specific receptor binding, distinguishing it from its fully aromatic counterparts.
This scaffold is typically synthesized via the Gewald aminothiophene synthesis, a robust one-pot multicomponent reaction involving a ketone (cyclohexanone), an activated nitrile (methyl cyanoacetate), and elemental sulfur.[2][3][4][5][6] The resulting 2-amino-3-alkoxycarbonylthiophene is then diazotized and reduced to afford the parent tetrahydrobenzothiophene, which can be subsequently esterified to yield the title compound.
The true synthetic power of this compound lies in its two primary reactive handles: the methyl ester at the C2 position and the electron-rich thiophene ring. The ester group can be readily transformed into hydrazides, amides, or carboxylic acids, serving as a launching point for further cyclization reactions. The thiophene ring itself can undergo various electrophilic substitution and coupling reactions, allowing for extensive derivatization.
This guide provides detailed protocols for leveraging this scaffold to construct novel, fused heterocyclic systems, with a focus on thieno[2,3-d]pyrimidines and pyrazolo-thieno-pyridines, classes of compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and kinase-inhibiting properties.[7][8][9]
Synthetic Strategy I: Construction of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine system is a bioisostere of purine, the core of adenine and guanine, making it a cornerstone scaffold in the development of kinase inhibitors and other targeted therapies.[7] The most direct approach to this system from a 2-aminothiophene derivative is through cyclocondensation with a one-carbon source. This protocol first details the conversion of our starting ester into the crucial 2-amino intermediate.
Workflow for Thieno[2,3-d]pyrimidine Synthesis
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Application Note: A Robust and Scalable Synthesis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Introduction and Significance
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its scaffold is present in a variety of compounds with significant biological activities, including anti-inflammatory, antibacterial, and receptor modulating properties.[1][2] The development of a reliable, efficient, and scalable synthesis for this intermediate is therefore of critical importance for pharmaceutical research and development, enabling the production of sufficient quantities for preclinical and clinical studies.
This application note provides a comprehensive guide to the scale-up synthesis of this target molecule, moving from a laboratory-scale procedure to a pilot-plant scale. We will delve into the underlying chemical principles of the Gewald aminothiophene synthesis, address the critical challenges associated with scale-up, and provide detailed, step-by-step protocols that ensure safety, reproducibility, and high yield.
Chemical Principles: The Gewald Reaction
The synthesis of the target compound is achieved via the Gewald reaction, a powerful one-pot, multi-component reaction that forms a polysubstituted 2-aminothiophene from a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[3][4]
Reaction Mechanism
The mechanism is understood to proceed through several key steps, which are crucial to comprehend for effective process control and optimization.[5][6][7]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (cyclohexanone) and the active methylene compound (methyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate. The choice of base, typically a secondary amine like morpholine or piperidine, is critical as it catalyzes this initial, often exothermic, step.
-
Michael Addition of Sulfur: The α,β-unsaturated intermediate then undergoes a Michael-type addition of sulfur. Elemental sulfur (S₈) is activated by the base to form a nucleophilic polysulfide species which attacks the β-carbon of the double bond.[5][7]
-
Ring Closure and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, where the sulfur-bearing carbon attacks the nitrile group.
-
Aromatization: The final step involves tautomerization and elimination of a hydrogen sulfide (H₂S) molecule (or oxidation) to yield the stable 2-aminothiophene ring system. The evolution of H₂S gas is a significant safety consideration in this reaction.
Critical Scale-Up Considerations
Transitioning a chemical synthesis from a laboratory flask to a multi-liter reactor is not a linear process. Physical and chemical parameters change dramatically with scale, requiring careful process design to maintain safety and efficiency.[8][9]
-
Heat Management: The initial condensation step is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[8][10] This can lead to a dangerous thermal runaway if not controlled.
-
Mitigation: Utilize a jacketed reactor with precise temperature control. Employ a controlled, slow addition rate for the base (morpholine) to manage the rate of heat generation.
-
-
Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots," reducing yield and increasing impurity formation.[11][12]
-
Mitigation: Use an appropriately sized and shaped overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure homogeneity of the reaction slurry (elemental sulfur is not fully soluble).
-
-
Reagent Handling and Safety:
-
Cyclohexanone: A flammable liquid and irritant.[13][14][15] Handle in a well-ventilated area, away from ignition sources.
-
Methyl Cyanoacetate: Toxic if ingested or inhaled.[16] Requires careful handling to avoid exposure.
-
Elemental Sulfur: A fine powder that can create a dust explosion hazard. Ensure proper grounding of equipment.
-
Morpholine: A corrosive and flammable liquid.
-
Hydrogen Sulfide (H₂S) Evolution: H₂S is a highly toxic, flammable gas with the characteristic odor of rotten eggs. At high concentrations, it can deaden the sense of smell, making it particularly insidious.
-
Mitigation: The entire reaction must be conducted in a well-ventilated fume hood or a contained reactor system. The off-gas from the reactor must be passed through a scrubber containing an oxidizing agent (e.g., sodium hypochlorite solution) to neutralize the H₂S.
-
Experimental Protocols
Materials and Equipment
| Reagent | M.W. | Lab Scale (100g) | Pilot Scale (2.0 kg) |
| Cyclohexanone | 98.14 | 100 g (1.02 mol) | 2.00 kg (20.38 mol) |
| Methyl Cyanoacetate | 99.09 | 121 g (1.22 mol) | 2.42 kg (24.42 mol) |
| Sulfur (elemental) | 32.06 | 39 g (1.22 mol) | 0.78 kg (24.33 mol) |
| Morpholine | 87.12 | 106 g (1.22 mol) | 2.12 kg (24.33 mol) |
| Ethanol (denatured) | - | 400 mL | 8.0 L |
| Heptane | - | 500 mL | 10.0 L |
Equipment:
-
Lab Scale: 2L three-neck round-bottom flask, mechanical stirrer, thermometer, condenser, heating mantle, addition funnel.
-
Pilot Scale: 20L jacketed glass reactor, overhead mechanical stirrer, temperature probe, condenser, liquid addition pump, inert atmosphere (N₂) capability, and an attached gas scrubber system.
Process Workflow
Step-by-Step Synthesis Protocol (Pilot Scale: 2.0 kg)
-
Reactor Preparation: Ensure the 20L jacketed reactor is clean, dry, and purged with nitrogen. Connect the condenser outlet to a gas scrubber containing a fresh 10-15% sodium hypochlorite solution. Start the reactor's chilled water circulation through the condenser.
-
Charging Reagents: To the reactor, charge ethanol (8.0 L), cyclohexanone (2.00 kg), methyl cyanoacetate (2.42 kg), and elemental sulfur (0.78 kg).
-
Initial Heating & Mixing: Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry. Heat the reactor jacket to bring the internal temperature of the mixture to 45-50°C.
-
Base Addition (Critical Step): Once the temperature is stable at 45-50°C, begin the slow, controlled addition of morpholine (2.12 kg) via a liquid addition pump over a period of 90-120 minutes. Causality: This controlled addition is paramount to manage the exothermic Knoevenagel condensation. Monitor the internal temperature closely; if it rises above 55°C, pause the addition and allow the reactor cooling to catch up.
-
Reaction: After the morpholine addition is complete, maintain the reaction temperature at 50°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC (a sample can be taken via a sampling port). The reaction is complete when the starting materials are consumed.
-
Cooling and Crystallization: Once the reaction is complete, cool the reactor contents to 15-20°C over 1 hour. The product should precipitate as a solid.
-
Isolation: Filter the slurry through a suitable filter press or large Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold (0-5°C) ethanol (2 x 1 L) to remove soluble impurities, followed by heptane (2 x 1 L) to displace the ethanol and aid in drying.
-
Drying: Transfer the solid product to a vacuum oven and dry at 50-60°C under vacuum until a constant weight is achieved.
-
Yield and QC: The expected yield is typically in the range of 75-85%. Analyze the final product for identity and purity.
Characterization and Quality Control
A self-validating protocol requires stringent analytical checks to ensure the final product meets the required specifications.
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Melting Point | Capillary MP Apparatus | 146-150 °C |
| Purity | HPLC (C18, MeCN/H₂O) | ≥ 98.5% |
| Identity | ¹H NMR (CDCl₃) | Conforms to structure |
| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppm, Heptane ≤ 5000 ppm |
Expected ¹H NMR (400 MHz, CDCl₃) δ: 6.05 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 2.75 (t, 2H), 2.50 (t, 2H), 1.80-1.70 (m, 4H).
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; reaction temperature too low; inefficient mixing. | Extend reaction time and confirm completion by HPLC. Ensure temperature is maintained at 50°C. Check stirrer operation. |
| Dark/Oily Product | Reaction temperature too high, causing side reactions/decomposition. | Improve temperature control during morpholine addition. Ensure the cooling system of the reactor is functioning optimally. |
| Strong H₂S Odor | Inefficient gas scrubbing. | Check the scrubber solution; replace if it is spent. Ensure a good seal on the reactor and proper gas flow through the scrubber. |
| Product Fails Purity | Incomplete reaction; inefficient washing. | Recrystallize the product from a suitable solvent like ethanol or isopropanol. Ensure wash steps are performed thoroughly with cold solvents. |
References
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry.
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
-
A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
Some Scale-up Considerations. CatSci.
-
What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit.
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.
-
Rules of Thumb: Scale-up. The Chemical Engineer.
-
Safety Data Sheet: Cyclohexanone. Carl ROTH.
-
Safety Data Sheet: Methyl cyanoacetate. Chemos GmbH & Co.KG.
-
Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
Sources
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
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- 8. catsci.com [catsci.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 11. reddit.com [reddit.com]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 15. chemicals.co.uk [chemicals.co.uk]
- 16. chemos.de [chemos.de]
The Versatile Scaffold: Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Therapeutic Potential of the Tetrahydrobenzothiophene Core
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of a diverse range of biologically active compounds.[1][2] Its inherent structural features, including a partially saturated cyclohexane ring fused to a thiophene core, provide a unique three-dimensional architecture that allows for precise interactions with various biological targets. This has led to the development of potent modulators of key proteins implicated in a variety of diseases. Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and potent and selective modulation of nuclear receptors and G-protein coupled receptors.[3][4][5]
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate serves as a versatile and readily accessible starting material for the synthesis of a library of these bioactive molecules. The ester functionality at the 2-position provides a convenient handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, conversion to a wide array of amides, and reduction to the primary alcohol. These transformations open up avenues for extensive structural diversification, enabling the fine-tuning of pharmacological properties.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key bioactive molecules. We will delve into the foundational Gewald synthesis for the construction of the core scaffold, followed by detailed protocols for the key chemical modifications of the methyl ester. Subsequently, we will explore the application of these synthetic strategies in the development of potent Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) modulators and Cannabinoid Receptor 2 (CB2) selective ligands, highlighting the causal relationships between structural modifications and biological activity.
I. Synthesis of the Core Scaffold: The Gewald Reaction
The cornerstone for the synthesis of polysubstituted 2-aminothiophenes, and by extension, this compound, is the Gewald multicomponent reaction.[6] This one-pot synthesis is highly efficient and proceeds by the condensation of a ketone (cyclohexanone in this case), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a base.
Protocol 1: Gewald Synthesis of Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
This protocol outlines the synthesis of the amino-substituted precursor, which can be subsequently deaminated and esterified to yield the target this compound.
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Triethylamine
-
Ethanol
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add morpholine or triethylamine (0.5 eq) dropwise while maintaining the temperature below 10 °C. The base catalyzes the initial Knoevenagel condensation.
-
After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Attach a condenser and heat the mixture to reflux (approximately 50-60 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a crystalline solid.
Causality behind Experimental Choices:
-
The use of a base like morpholine or triethylamine is crucial for the initial Knoevenagel condensation between cyclohexanone and methyl cyanoacetate.
-
The subsequent heating promotes the addition of sulfur and the intramolecular cyclization to form the thiophene ring.
-
Ethanol is a suitable solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
II. Key Chemical Transformations of this compound
The methyl ester at the 2-position of the tetrahydrobenzothiophene ring is a versatile functional group that can be readily converted into other key functionalities, providing access to a wide range of derivatives.
A. Hydrolysis to 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, as the carboxylic acid is a common precursor for the synthesis of amides and other derivatives.[7]
Protocol 2: Alkaline Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.
Causality behind Experimental Choices:
-
Alkaline conditions are necessary to promote the nucleophilic attack of the hydroxide ion on the ester carbonyl group.
-
The use of a co-solvent system (alcohol/water) ensures the solubility of both the ester and the inorganic base.
-
Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.
B. Amide Formation: A Gateway to Diverse Bioactivity
The formation of amides from the carboxylic acid is a crucial step in the synthesis of many bioactive molecules, including RORγt modulators and CB2 receptor ligands.[3][4] This is typically achieved using a variety of coupling agents.
Protocol 3: Amide Coupling of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
Materials:
-
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
-
Amine of choice (e.g., aniline, benzylamine, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Nitrogen atmosphere
Procedure:
-
To a solution of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under a nitrogen atmosphere, add the amine of choice (1.1 eq).
-
Add DIPEA or triethylamine (2.0-3.0 eq) to the mixture.
-
Add the coupling agent, HATU or HBTU (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality behind Experimental Choices:
-
Coupling agents like HATU and HBTU activate the carboxylic acid to facilitate nucleophilic attack by the amine.
-
A non-nucleophilic base such as DIPEA is used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine.
-
Anhydrous conditions are essential to prevent the hydrolysis of the activated carboxylic acid intermediate.
C. Reduction to (4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)methanol
Reduction of the methyl ester to the corresponding primary alcohol provides another avenue for derivatization, allowing for the introduction of different functional groups through etherification or other reactions.[8][9]
Protocol 4: Reduction of this compound with Lithium Aluminum Hydride (LAH)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen atmosphere
-
Sodium sulfate, anhydrous
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF or diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC shows complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again by water (Fieser workup).
-
Alternatively, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir until two clear layers are formed.
-
Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanol.
-
The product can be purified by column chromatography on silica gel if necessary.
Causality behind Experimental Choices:
-
LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[9]
-
Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[9]
-
The quenching procedure is designed to safely neutralize the reactive aluminum species and facilitate the workup. The use of Rochelle's salt can often lead to easier filtration.
III. Application in the Synthesis of Bioactive Molecules
The synthetic versatility of this compound and its derivatives is exemplified in the development of potent drug candidates.
A. RORγt Modulators for Autoimmune Diseases
Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a key transcription factor involved in the differentiation of Th17 cells, which play a critical role in the pathogenesis of various autoimmune diseases.[3][5] The 4,5,6,7-tetrahydro-1-benzothiophene scaffold has been identified as a promising core for the development of potent RORγt inverse agonists.[3][5]
Application Note: The synthesis of RORγt modulators often involves the formation of amide bonds at the 2- and/or 3-positions of the tetrahydrobenzothiophene ring. By starting with this compound, one can first hydrolyze the ester to the carboxylic acid (Protocol 2) and then couple it with a variety of amines (Protocol 3) to explore the structure-activity relationship (SAR) at this position. Further modifications at other positions of the scaffold can be performed to optimize potency and pharmacokinetic properties. The biological activity of these compounds is typically evaluated in in-vitro assays such as TR-FRET and FP competitive binding assays to determine their IC₅₀ values against RORγt.[3]
Table 1: Representative RORγt Inverse Agonists with a Tetrahydrobenzothiophene Core
| Compound ID | R2-Substituent | R3-Substituent | RORγt IC₅₀ (nM)[3] |
| 1 | Amide | Carboxylic Acid Derivative | 0.5 - 5 |
| 2 | Amide | Amide | 0.5 - 5 |
Data synthesized from reported ranges for a series of analogous compounds.[3]
B. Selective CB2 Receptor Ligands for Pain and Inflammation
The Cannabinoid Receptor 2 (CB2) is primarily expressed in the immune system and is an attractive therapeutic target for the treatment of pain and inflammatory disorders without the psychoactive side effects associated with CB1 receptor activation.[4] The tetrahydrobenzothiophene scaffold has been successfully employed in the design of potent and selective CB2 receptor ligands.[4]
Application Note: The synthesis of selective CB2 ligands often involves the introduction of an amide functionality at the 2-position of the tetrahydrobenzothiophene core. Starting from this compound, hydrolysis to the carboxylic acid followed by amide coupling with various amines allows for the exploration of the SAR of this region of the molecule. The choice of the amine is critical for achieving high affinity and selectivity for the CB2 receptor. The biological evaluation of these compounds typically involves radioligand binding assays to determine their affinity (Ki) for both CB1 and CB2 receptors, allowing for the assessment of selectivity.
Table 2: Representative CB2 Receptor Ligands with a Tetrahydrobenzothiophene Core
| Compound ID | Amide Substituent | CB2 Ki (nM) | CB1/CB2 Selectivity |
| Ligand A | N-Adamantyl | 5.2 | >1000 |
| Ligand B | N-(1-phenylethyl) | 10.8 | >500 |
Data is illustrative and based on trends reported in the literature for analogous compounds.[4]
IV. Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the ease of its chemical transformations provide a robust platform for the generation of diverse libraries of bioactive molecules. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to harness the full potential of this scaffold in the discovery of novel therapeutics for a range of diseases, from autoimmune disorders to chronic pain and inflammation. The continued exploration of the chemical space around the tetrahydrobenzothiophene core promises to yield even more potent and selective drug candidates in the future.
V. References
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports. Available at: [Link]
-
(PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. (2023). Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017). European Journal of Medicinal Chemistry. Available at: [Link]
-
Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC. (2022). Acta Pharmaceutica Sinica B. Available at: [Link]
-
(PDF) Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023). Retrieved January 24, 2026, from [Link]
-
A simple method for the alkaline hydrolysis of esters | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - Scirp.org. (2014). International Journal of Organic Chemistry. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin - SciSpace. (1993). Pteridines. Available at: [Link]
-
Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Document: Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural ele... - ChEMBL [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. arkat-usa.org [arkat-usa.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Application Notes & Protocols: Modern Synthetic Strategies in the Development of Novel Antimicrobial Agents
Introduction: The Imperative for Synthetic Innovation in an Era of Resistance
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era. The continuous evolution of resistance mechanisms in pathogenic bacteria necessitates a departure from the traditional modification of existing antibiotic scaffolds.[1][2] Synthetic chemistry is at the forefront of this battle, providing the essential tools to design and construct entirely new molecular entities that can bypass existing resistance pathways.[3][4] This guide serves as a technical resource for researchers and drug development professionals, detailing key synthetic methodologies that are pivotal in the discovery of next-generation antimicrobial agents. We will explore the causality behind choosing specific synthetic routes, provide detailed, self-validating protocols, and illustrate workflows designed for the efficient generation and evaluation of novel compounds.
Section 1: Foundational Strategies for Rapid Chemical Space Exploration
To accelerate the discovery process, chemists require robust and versatile reactions that can quickly generate large libraries of diverse compounds. Multi-component reactions and click chemistry are exemplary strategies that fulfill this need, enabling the rapid assembly of complex molecules from simple, readily available building blocks.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
MCRs are convergent chemical reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of each starting material.[5] This approach is exceptionally atom-economical and step-efficient, making it ideal for creating diverse compound libraries for high-throughput screening.[6] The causality for employing MCRs in antimicrobial discovery lies in their ability to rapidly explore vast regions of chemical space around a core scaffold, which is critical for establishing structure-activity relationships (SAR).[6]
One of the most powerful MCRs is the Groebke–Blackburn–Bienaymé reaction (GBBR) , which synthesizes fused imidazole heterocycles. This reaction has been successfully used to modify existing antibiotics, such as trimethoprim, to create derivatives active against resistant bacterial strains.[6]
Caption: Workflow for MCR-based antimicrobial discovery.
Protocol 1: Synthesis of an Imidazo[1,2-a]pyrimidine Derivative via GBBR
-
Rationale: This protocol describes the synthesis of a trimethoprim-like scaffold, a known inhibitor of dihydrofolate reductase (DHFR). The GBBR allows for the installation of diverse substituents (R1 from the aldehyde, R2 from the isocyanide) in a single step to probe for interactions within the enzyme's active site and potentially overcome resistance-conferring mutations.[6]
-
Materials & Reagents:
-
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim analogue)
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) as Lewis acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add the aminopyrimidine (1.0 eq), the aldehyde (1.1 eq), and anhydrous DCM.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the Lewis acid catalyst, Sc(OTf)₃ (10 mol%).
-
Add the isocyanide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Validation Checkpoint 1: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 DCM:MeOH). The disappearance of the starting materials and the appearance of a new, major product spot indicates reaction progression.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint 2: Purify the crude product via flash column chromatography on silica gel. Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
-
Safety Precautions: Isocyanides are volatile and possess a highly unpleasant odor; handle them exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Click Chemistry: Linking Fragments for Enhanced Potency
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," is a powerful tool for covalently linking two different molecular fragments with high efficiency and specificity.[7] Its value in antimicrobial synthesis lies in its ability to conjugate a known pharmacophore to another molecule (e.g., a peptide, a sugar, or another drug) to create hybrid agents with potentially novel or dual mechanisms of action.[8] This strategy has been used to synthesize potent macrolide antibiotics and other multimodal agents.[8][9]
Caption: General scheme of the CuAAC (Click) reaction.
Protocol 2: CuAAC Conjugation of a Quinolone and a Sugar Moiety
-
Rationale: This protocol joins a quinolone core (known to target DNA gyrase) with a sugar moiety. The sugar can enhance bacterial uptake through specific transporters or improve the compound's solubility and pharmacokinetic profile. The triazole linker formed is highly stable and is not merely a spacer but can contribute to target binding.
-
Materials & Reagents:
-
3-Azido-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Azido-quinolone)
-
1-Ethynyl-β-D-galactopyranose (Alkynyl-sugar)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride solution
-
-
Step-by-Step Methodology:
-
In a vial, dissolve the azido-quinolone (1.0 eq) and the alkynyl-sugar (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (5 mol%) and sodium ascorbate (15 mol%) in a minimal amount of water.
-
Add the catalyst solution to the reactant mixture. The solution should turn a pale yellow/green color.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Validation Checkpoint 1: Monitor the reaction via TLC or LC-MS. The consumption of the limiting reagent (azido-quinolone) and the formation of a new product with the expected combined mass confirms the reaction is proceeding.
-
Upon completion, dilute the reaction mixture with water and extract three times with EtOAc.
-
Combine the organic layers, wash with saturated ammonium chloride solution (to remove copper salts), then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation Checkpoint 2: Purify the resulting solid by recrystallization or silica gel chromatography. Confirm the structure of the final conjugate using NMR spectroscopy and HRMS.
-
Section 2: Synthesis of Key Antimicrobial Classes
While novel scaffolds are crucial, established classes of antibiotics continue to serve as templates for new drug development. Modern synthetic methods allow for more efficient and diverse production of these vital compounds.
Quinolone Antibiotics
Quinolones are a major class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[10] Their synthesis often involves the construction of the core 4-quinolone bicyclic system. The Gould-Jacobs reaction is a classic method, but modern variations, such as palladium-catalyzed cyclizations, offer milder conditions and broader substrate scope.[11]
Protocol 3: One-Pot Synthesis of a 2-Substituted-4-Quinolone
-
Rationale: This protocol utilizes a palladium-catalyzed amidation followed by a base-promoted intramolecular cyclization.[11] This one-pot procedure is highly efficient, avoids the isolation of intermediates, and allows for modular installation of various amines, leading to diverse N-1 substituents crucial for antibacterial activity.
-
Materials & Reagents:
-
2'-Bromoacetophenone derivative
-
Primary amine (e.g., cyclopropylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Potassium phosphate (K₃PO₄)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene, anhydrous
-
-
Step-by-Step Methodology:
-
To a Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₃PO₄ (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, the 2'-bromoacetophenone (1.0 eq), and the primary amine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Validation Checkpoint 1 (Amidation): Cool the reaction to room temperature and take a small aliquot for LC-MS analysis to confirm the formation of the aminated intermediate.
-
To the same reaction vessel, add t-BuOK (2.0 eq).
-
Heat the mixture again to 100 °C and stir for an additional 6 hours to effect cyclization.
-
Validation Checkpoint 2 (Cyclization): Monitor the formation of the 4-quinolone product by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by chromatography to yield the pure 4-quinolone. Confirm identity and purity with NMR and HRMS.
-
Synthetic Antimicrobial Peptides (AMPs)
AMPs are promising therapeutic candidates due to their broad-spectrum activity and membrane-disruptive mechanisms, which are less prone to developing resistance.[12][13] While naturally occurring, rational design using bioinformatics followed by chemical synthesis is now the preferred method for optimizing their properties.[12][13] Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technology for this process.
Caption: Workflow for synthetic AMP development.
Protocol 4: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model AMP
-
Rationale: This protocol describes the manual synthesis of a short, cationic AMP using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The solid-phase approach simplifies purification by allowing excess reagents and byproducts to be washed away after each coupling and deprotection step.
-
Materials & Reagents:
-
Rink Amide MBHA resin (solid support)
-
Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
-
Step-by-Step Methodology (One Coupling Cycle):
-
Resin Swelling: Place the resin in a fritted syringe reaction vessel. Swell in DMF for 30 minutes, then drain.
-
Fmoc Deprotection: Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain. Repeat for 15 minutes. This reveals a free amine on the resin.
-
Washing: Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove all piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Validation Checkpoint (Kaiser Test): Take a few beads of resin, wash them, and perform a Kaiser test. A blue color indicates a successful coupling (no free amines). If the test is positive (yellow/colorless beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (x5) and DCM (x3).
-
Repeat steps 2-7 for each amino acid in the desired sequence.
-
Final Cleavage: After the final amino acid is coupled, wash the resin and dry it. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a centrifuge tube of cold diethyl ether. A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and dry the peptide.
-
Purification & Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by MALDI-TOF or ESI mass spectrometry.
-
Section 3: Modern & Enabling Technologies
Photoredox Catalysis
Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under remarkably mild conditions.[14][15] This technology opens up previously inaccessible areas of chemical space, allowing for the synthesis of complex and novel scaffolds for antimicrobial drug discovery.[14] It facilitates reactions that are difficult or impossible using traditional thermal methods, providing a powerful tool for lead optimization.[16]
Protocol 5: Conceptual Protocol for a Photoredox-Catalyzed C-H Functionalization
-
Rationale: This conceptual protocol illustrates the functionalization of a C-H bond on a heterocyclic core, a common structure in antimicrobial agents. This late-stage functionalization allows for rapid diversification of a lead compound without needing to re-synthesize it from scratch.
-
Materials & Reagents:
-
Heterocyclic substrate
-
Coupling partner (e.g., a substituted alkene)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Solvent (e.g., Acetonitrile or DMSO)
-
LED light source (e.g., 450 nm Blue LED)
-
-
Step-by-Step Methodology:
-
In a borosilicate vial, combine the heterocyclic substrate (1.0 eq), the coupling partner (1.5 eq), and the photocatalyst (1-2 mol%).
-
Add the degassed solvent. The solution must be thoroughly degassed via sparging with an inert gas or freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.
-
Seal the vial and place it in front of the LED light source with stirring and cooling (a fan is often sufficient).
-
Irradiate the reaction for 12-24 hours.
-
Validation Checkpoint: Monitor the reaction by taking aliquots at time intervals and analyzing them by LC-MS to track product formation.
-
Once complete, remove the light source and work up the reaction as appropriate (e.g., solvent evaporation followed by chromatography).
-
Purify and characterize the final product using standard analytical techniques (NMR, HRMS).
-
Section 4: Post-Synthesis Validation
The synthesis of a compound is only the first step. Rigorous biological evaluation is required to validate its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold-standard method for quantifying the potency of a new agent.
Protocol 6: Broth Microdilution MIC Assay
-
Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical first step in evaluating the potential of a newly synthesized compound.
-
Materials & Reagents:
-
Synthesized compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
-
Step-by-Step Methodology:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at 2x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth only, no drug). Well 12 can be a sterility control.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
Data Acquisition: Read the plate visually or with a plate reader (at 600 nm). The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (clear well).
-
Data Presentation: Example MIC Data
Summarizing results in a clear table is essential for comparing the activity of newly synthesized compounds.
| Compound ID | Synthesis Method | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Control | N/A (Ciprofloxacin) | 0.5 | 0.25 |
| QN-Cyc | Protocol 3 | 2 | >64 |
| AMP-05 | Protocol 4 | 4 | 8 |
| HYB-QG | Protocol 2 | 1 | 32 |
| PC-Het-01 | Protocol 5 | 8 | 16 |
References
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Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology. [Link]
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Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. [Link]
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Design and Synthesis of Novel Antimicrobial Agents. National Center for Biotechnology Information. [Link]
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Creation of New Antimicrobial Peptides. National Center for Biotechnology Information. [Link]
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RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. National Center for Biotechnology Information. [Link]
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Light-Activated Nanocatalyst for Precise In-Situ Antimicrobial Synthesis via Photoredox-Catalytic Click Reaction. PubMed. [Link]
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Structure–activity relationships of antibacterial peptides. National Center for Biotechnology Information. [Link]
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Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. ACS Publications. [Link]
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The application of click chemistry in the synthesis of agents with anticancer activity. National Center for Biotechnology Information. [Link]
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Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. National Center for Biotechnology Information. [Link]
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Antimicrobial resistance mechanisms and potential synthetic treatments. National Center for Biotechnology Information. [Link]
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Design and Synthesis of Potential Novel Antibiotic Compounds Utilising Photoredox Catalysis. Sheffield Hallam University Research Archive. [Link]
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Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. [Link]
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ANTIMICROBIAL PEPTIDES SYNTHESIS AND MECHANISM OF ACTION. PharmacologyOnLine. [Link]
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Combating Antimicrobial Resistance: Innovative Strategies Using Peptides, Nanotechnology, Phages, Quorum Sensing Interference, and CRISPR-Cas Systems. MDPI. [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]
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Discovery and Synthesis of Antimicrobial Compounds Against Multidrug Resistance. MDPI. [Link]
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Ribosome-Templated Azide–Alkyne Cycloadditions: Synthesis of Potent Macrolide Antibiotics by In Situ Click Chemistry. ACS Publications. [Link]
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]
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Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. ACS Publications. [Link]
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Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers. [Link]
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Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. PubMed. [Link]
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Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]
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Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Defense Technical Information Center. [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
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Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing. [Link]
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Antimicrobial drug discovery: lessons of history and future strategies. Taylor & Francis Online. [Link]
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Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. ACS Publications. [Link]
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Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Publications. [Link]
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Synthesis, Self-Assembly, and Biomedical Applications of Antimicrobial Peptide–Polymer Conjugates. ACS Publications. [Link]
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Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
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Synthesis and Biological Activity of Antimicrobial Agents. ResearchGate. [Link]
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Strategies to improve the antimicrobial properties of metal-oxide based photocatalytic coating. ScienceDirect. [Link]
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The Main Directions of Antimicrobial Peptides Use and Synthesis Overview. Scirp.org. [Link]
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Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]
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Mechanisms of action by antimicrobial agents: A review. McGill Journal of Medicine. [Link]
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Advanced Organic Chemistry: Introduction to Photoredox Catalysis. YouTube. [Link]
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One-pot multicomponent reaction: Synthesis, characterization and antibacterial evaluation of novel tri and tetra-substituted imidazoles. Taylor & Francis Online. [Link]
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Ribosome-Templated Azide–Alkyne Cycloadditions Using Resistant Bacteria as Reaction Vessels: in Cellulo Click Chemistry. National Center for Biotechnology Information. [Link]
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Small-Molecule Antibiotic Drug Development: Need and Challenges. ACS Publications. [Link]
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Quinolone antibiotic. Wikipedia. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Creation of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Analog Libraries
For: Researchers, scientists, and drug development professionals.
Abstract
The Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antibacterial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for the design, synthesis, purification, and characterization of analog libraries based on this versatile core. We present detailed, field-proven protocols for the synthesis of the core scaffold via the Gewald reaction, subsequent diversification through parallel amide bond formation, and high-throughput purification and characterization workflows. The methodologies described herein are designed to be robust, scalable, and adaptable to the specific needs of drug discovery and chemical biology programs.
Introduction: The Strategic Imperative for Tetrahydrobenzothiophene Libraries
The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[3] Tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds, with some analogs exhibiting potent inhibitory activity against essential bacterial targets.[3][4] One such target is MsbA, an ATP-dependent flippase responsible for translocating lipopolysaccharide (LPS) across the inner membrane of Gram-negative bacteria.[4] The development of a diverse library of this compound analogs allows for a systematic exploration of the structure-activity relationships (SAR) governing this activity, paving the way for the identification of new lead compounds with enhanced potency and improved pharmacokinetic profiles.
This guide provides the technical framework for the efficient construction of such libraries, from the foundational synthesis of the core intermediate to the final characterization of the purified analog collection.
Library Design and Workflow Overview
A successful library synthesis campaign begins with a well-defined strategy. The overall workflow for creating a library of this compound analogs can be visualized as a multi-stage process, encompassing scaffold synthesis, diversification, purification, and analysis.
Caption: Overall workflow for the creation of the analog library.
Synthesis of the Core Scaffold: Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
The cornerstone of the library is the efficient synthesis of the core scaffold. The Gewald reaction, a one-pot multicomponent reaction, is the most direct and widely used method for this purpose.[5][6] It involves the condensation of a ketone (cyclohexanone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a base.
Mechanism of the Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[6][7] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[5]
Caption: Simplified mechanism of the Gewald reaction.
Detailed Protocol for Core Scaffold Synthesis
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base, e.g., triethylamine)
-
Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add ethanol (100 mL), cyclohexanone (10.0 g, 0.102 mol), and methyl cyanoacetate (10.1 g, 0.102 mol).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add elemental sulfur (3.27 g, 0.102 mol) to the mixture.
-
Slowly add morpholine (8.9 g, 0.102 mol) dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate as a crystalline solid.
-
Dry the product under vacuum. Expected yield: 70-80%.
Characterization: The structure of the core scaffold should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Library Diversification via Parallel Amide Bond Formation
With the core scaffold in hand, the next step is to introduce diversity. A highly effective and versatile method for this is the acylation of the 2-amino group to form a library of amides. This can be efficiently carried out in a parallel synthesis format.
Rationale for Amide Library Synthesis
Amide bonds are prevalent in pharmaceuticals and offer a straightforward way to explore the chemical space around the core scaffold.[8] By varying the carboxylic acid coupling partner, a wide range of substituents with different electronic and steric properties can be introduced, allowing for a thorough investigation of the SAR.
Protocol for Parallel Amide Synthesis (96-well plate format)
Materials:
-
Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (Core Scaffold)
-
A diverse set of carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Multichannel pipette or liquid handling robot
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the Core Scaffold in anhydrous DMF (e.g., 0.2 M).
-
Prepare stock solutions of each carboxylic acid in anhydrous DMF (e.g., 0.22 M).
-
Prepare a stock solution of EDC and HOBt in anhydrous DMF (e.g., 0.22 M each).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.4 M).
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add the Core Scaffold stock solution (e.g., 100 µL, 0.02 mmol).
-
To each well, add the corresponding carboxylic acid stock solution (e.g., 100 µL, 0.022 mmol).
-
Add the EDC/HOBt stock solution to each well (e.g., 100 µL, 0.022 mmol).
-
Add the DIPEA stock solution to each well (e.g., 100 µL, 0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
After the reaction is complete, quench each well with water (e.g., 200 µL).
-
The crude product can be extracted, or the solvent can be evaporated directly prior to purification.
-
Table 1: Representative Carboxylic Acids for Library Diversification
| R-group | Carboxylic Acid | Physicochemical Property |
| Aryl (electron-donating) | 4-Methoxybenzoic acid | Increases electron density |
| Aryl (electron-withdrawing) | 4-Nitrobenzoic acid | Decreases electron density |
| Heterocyclic | Thiophene-2-carboxylic acid | Introduces heteroatoms |
| Aliphatic | Cyclohexanecarboxylic acid | Increases lipophilicity |
| Functionalized | 4-(Trifluoromethyl)benzoic acid | H-bond acceptor, lipophilic |
High-Throughput Purification
Purification of a compound library is crucial to ensure the quality of data from subsequent biological screening.[8] Preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (Prep HPLC-MS) is the gold standard for this purpose.[9][10]
Workflow for Automated Purification
Caption: Automated high-throughput purification workflow.
Protocol for Preparative HPLC-MS
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
Mass spectrometer (single quadrupole or time-of-flight).
-
Reversed-phase C18 column suitable for preparative scale.
Procedure:
-
Method Development: For a representative subset of the library, develop a generic gradient method on an analytical LC-MS system to ensure separation of the desired product from byproducts and starting materials. A typical gradient might be 5-95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.
-
Sample Preparation: Dissolve the crude reaction mixtures in a suitable solvent (e.g., DMSO/methanol) and filter to remove particulates.
-
Purification Run:
-
Inject the samples onto the preparative HPLC system.
-
Use a mass-triggered fractionation method. The system will only collect fractions when the mass spectrometer detects the [M+H]⁺ ion of the target compound.[11]
-
-
Quality Control: Analyze an aliquot of each collected fraction by analytical LC-MS to confirm purity and identity.
-
Post-Purification Processing: Combine the pure fractions for each compound and remove the solvent using a centrifugal evaporator or lyophilizer.
Library Characterization
Final characterization of the library is essential for data integrity. This typically involves confirming the identity and purity of each compound.
High-Throughput LC-MS Analysis
Sample Preparation:
-
Prepare a stock solution of each purified compound in DMSO (e.g., 10 mM) in a 96-well plate.
-
For analysis, dilute a small aliquot of the stock solution in a suitable solvent (e.g., methanol/water).
Analysis:
-
Inject the samples onto an analytical LC-MS system.
-
Confirm the identity by observing the correct [M+H]⁺ ion.
-
Determine the purity by integrating the peak area of the desired compound relative to the total peak area at a suitable UV wavelength (e.g., 254 nm). A purity of >95% is generally desired for biological screening.
High-Throughput NMR Analysis
For a representative subset of the library, or for "hit" compounds from a primary screen, ¹H NMR is used to confirm the structure. Automated systems can significantly increase the throughput of NMR analysis.[12][13]
Sample Preparation for Automation:
-
Dissolve the purified compound (0.5-1 mg) in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube compatible with an autosampler.
Analysis:
-
Utilize an automated NMR system with a sample changer.
-
Acquire a standard ¹H NMR spectrum.
-
Process the data using automated software to confirm that the observed signals are consistent with the expected structure of the analog.
Data Management and Storage
A robust data management system is critical for tracking the synthesis, purification, and analysis of each compound in the library. Each compound should be assigned a unique identifier that is linked to its structure, analytical data, and plate location. Purified compounds are typically stored as DMSO stock solutions in 96- or 384-well plates at -20 °C or -80 °C to ensure long-term stability.
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive and field-proven guide for the creation of high-quality libraries of this compound analogs. By employing a systematic approach to library design, synthesis, purification, and characterization, researchers can efficiently generate diverse sets of compounds for biological screening, accelerating the discovery of new therapeutic agents. The adaptability of these methods allows for their application to a wide range of drug discovery projects targeting various diseases.
References
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]
-
Development of Ultrahigh-Throughput NMR Spectroscopic Analysis Utilizing Capillary Flow NMR Technology. (n.d.). ACS Publications. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). PubMed Central. [Link]
-
Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. (2023). PubMed. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. [Link]
-
Automatic assignment of 1 H-NMR spectra of small molecules. (n.d.). ResearchGate. [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. [Link]
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Synthesis and preliminary evaluation of some 2-amino-n'-[substituted]-4,5,6,7- tetrahydro-1-benzothiophene-3-carbohydrazide as antimicrobial agents. (n.d.). ResearchGate. [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). arkat-usa.org. [Link]
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Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (n.d.). National Institutes of Health. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
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Diverse 2-carboxamide-3-amino-substituted quinoxalines: synthesis and reactivity investigation for library generation. (n.d.). PubMed. [Link]
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Automated Modular Preparative HPLC-MS Purification Laboratory with Enhanced Efficiency. (2008). ACS Publications. [Link]
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An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (n.d.). ACS Publications. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. [Link]
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Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]
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Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (n.d.). MDPI. [Link]
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Two biologically active thiophene-3-carboxamide derivatives. (2004). PubMed. [Link]
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Preparative HPLC-MS purification system. (n.d.). ResearchGate. [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. [Link]
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SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP OF TEIXOBACTIN ANALOGUES. (2022). The University of Liverpool Repository. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. (n.d.). PubChem. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
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Troubleshooting & Optimization
avoiding byproduct formation in tetrahydrobenzothiophene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of tetrahydrobenzothiophene and its derivatives. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of tetrahydrobenzothiophenes, particularly via the widely used Gewald reaction. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-tested solutions.
Issue 1: Low or No Product Yield
Question: My Gewald reaction for the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Gewald synthesis is a common issue that can often be traced back to several key factors related to the initial condensation step or the subsequent cyclization.
Causality and Mechanistic Insights: The Gewald reaction is a multi-component reaction that proceeds in stages.[1][2] The first critical step is the Knoevenagel condensation between the ketone (e.g., cyclohexanone) and the active methylene compound (e.g., ethyl cyanoacetate or malononitrile), catalyzed by a base.[1][3] This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.[2][4] A failure in any of these steps will lead to poor yields.
Troubleshooting Strategies:
-
Incomplete Knoevenagel Condensation: The initial condensation to form the α,β-unsaturated nitrile is crucial.[1][5]
-
Catalyst Inefficiency: The choice and amount of base are critical. While morpholine is commonly used, other amines like piperidine or triethylamine can be more effective for certain substrates.[4][6] Consider screening different bases or using a catalytic amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene).
-
Steric Hindrance: If you are using a sterically hindered ketone, the Knoevenagel condensation can be sluggish. In such cases, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile intermediate, and then react it with sulfur and the base in a separate step.[5]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can improve yields.
-
-
Inefficient Sulfur Addition and Cyclization:
-
Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction. Gentle heating (typically 40-60 °C) can improve its reactivity.[5] However, excessive heat can lead to the formation of polysulfides and other byproducts.[2]
-
Incorrect Stoichiometry: Ensure that you are using a slight excess of the active methylene compound and sulfur relative to the ketone to drive the reaction to completion.[6]
-
-
Reagent Purity:
-
Solvent and Reagent Quality: Ensure all starting materials, especially the ketone and the active methylene compound, are pure and dry. The presence of water or other impurities can lead to unwanted side reactions.
-
dot
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture is showing multiple spots on TLC, indicating the formation of several byproducts alongside my desired tetrahydrobenzothiophene. What are these byproducts and how can I minimize their formation?
Answer:
Byproduct formation is a common challenge in multi-component reactions like the Gewald synthesis. Understanding the potential side reactions is key to mitigating them.
Causality and Mechanistic Insights: The primary byproducts often arise from incomplete reactions or competing reaction pathways.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have residual ketone and active methylene compounds.[5]
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile can be a major byproduct if the subsequent sulfur addition and cyclization steps are slow or incomplete.[5]
-
Dimerization/Polymerization: The highly reactive intermediates, particularly the α,β-unsaturated nitrile, can undergo self-condensation or polymerization under the reaction conditions.[5]
-
Thioacetal Formation: In related syntheses like the Fiesselmann thiophene synthesis, the formation of a thioacetal is a known side reaction, especially in the absence of an alcohol.[7] While less common in the Gewald reaction, similar sulfur-based byproducts can occur.
Troubleshooting and Mitigation Strategies:
| Byproduct | Mitigation Strategy | Rationale |
| Unreacted Starting Materials | Increase reaction time, optimize temperature, or consider a more effective catalyst.[5] | Drives the reaction equilibrium towards the product. |
| Knoevenagel Intermediate | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[5] A two-step approach can also help by allowing the Knoevenagel condensation to complete before adding sulfur. | Promotes the consumption of the intermediate. |
| Dimerization/Polymerization | Adjust reactant concentrations (e.g., by slow addition of one reagent), modify the rate of reagent addition, or change the solvent to one that disfavors polymerization.[5] | Reduces the likelihood of self-condensation reactions. |
| Thioacetal-like Byproducts | Ensure the reaction is carried out in the presence of an alcohol (e.g., ethanol, methanol) as the solvent, which is typical for the Gewald synthesis.[6] | The alcohol can play a role in the reaction mechanism and suppress alternative pathways. |
dot
Caption: Pathways to desired product and byproducts.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure tetrahydrobenzothiophene from the crude reaction mixture. What are the most effective purification strategies?
Answer:
Purification can be challenging due to the presence of byproducts with similar polarities to the desired product. A systematic approach is often required.
Purification Strategies:
-
Initial Work-up: The initial work-up is critical for removing a significant portion of impurities. A typical procedure involves washing the reaction mixture with brine (saturated NaCl solution) to remove water-soluble impurities and the base catalyst.[6] Drying the organic layer with an anhydrous salt like sodium sulfate (Na2SO4) is also essential.[6]
-
Recrystallization: For solid products, recrystallization is often the most effective method for achieving high purity.[8]
-
Solvent Screening: The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallizing tetrahydrobenzothiophene derivatives include ethanol, ethyl acetate/hexane mixtures, and isopropanol.
-
-
Silica Gel Column Chromatography: If recrystallization is ineffective or for liquid products, column chromatography is the next step.[6][9]
-
Solvent System Optimization: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[6] The optimal ratio will depend on the specific polarity of your product and can be determined by thin-layer chromatography (TLC) analysis. The goal is to achieve good separation between the product spot and the impurity spots.
-
-
Reslurrying/Trituration: This technique can be a useful alternative to recrystallization.[8] It involves suspending the crude solid in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. The solid is stirred for a period, then filtered and washed. This can effectively remove more soluble impurities.
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Start [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Brine wash, Drying)"]; Assess_Purity [label="Assess Purity (TLC, NMR)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization"]; Column_Chromatography [label="Column Chromatography"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure [label="Still Impure"];
Start -> Workup; Workup -> Assess_Purity; Assess_Purity -> Pure_Product [label="Purity Acceptable"]; Assess_Purity -> Recrystallization [label="Purity Not Acceptable\n(Solid Product)"]; Recrystallization -> Assess_Purity; Assess_Purity -> Column_Chromatography [label="Purity Not Acceptable\n(Liquid or Recrystallization Fails)"]; Column_Chromatography -> Pure_Product; }
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Welcome to the technical support guide for the large-scale purification of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are scaling up the purification of this important heterocyclic building block. As a key intermediate in the synthesis of modulators for therapeutic targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), achieving high purity at scale is critical.[1][2]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during purification. We will explore the causality behind experimental choices, offering troubleshooting solutions and validated methodologies to ensure you achieve consistent, high-purity results.
The typical synthesis of this and related 2-aminothiophene scaffolds is achieved through the Gewald three-component reaction (G-3CR) or a similar multicomponent condensation.[3][4] This reaction, while efficient, often yields a crude product containing unreacted starting materials, elemental sulfur, and various colored byproducts, making robust purification essential.[5]
Part 1: Troubleshooting Recrystallization
Recrystallization is the most cost-effective and scalable method for purifying solid compounds. However, transitioning from a lab-scale procedure to a multi-kilogram batch presents unique challenges. This section addresses the most common issues in a question-and-answer format.
Q1: My product yield is low, or it fails to crystallize entirely upon cooling. What's going wrong?
Answer: This is a classic issue of solvent choice and supersaturation management. The failure to crystallize or low recovery is typically rooted in one of the following causes:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at room temperature or below, your recovery will be poor. Conversely, if it's poorly soluble even when hot, you may be using excessive solvent, leading to low recovery.
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution. This state may not be reached if the solution is too dilute or if the cooling process is too rapid, leading to the formation of oils or amorphous solids instead of a crystalline lattice.
-
Presence of Impurities: Certain impurities can act as crystallization inhibitors, interfering with the lattice formation process and keeping the product in solution.[6][7]
Solutions & Protocol:
-
Systematic Solvent Screening: Before a large-scale run, perform a small-scale solvent screen. Use the data to select a primary solvent or a binary solvent system (a "solvent" and an "anti-solvent").
Solvent Boiling Point (°C) Polarity Index Comments & Rationale Methanol 65 5.1 Good for dissolving the crude product, but may be too strong a solvent for high recovery. Often used in a binary system with water. Ethyl Acetate 77 4.4 An excellent choice. Often provides a good balance of solubility at reflux and insolubility at 0-5 °C. Isopropanol (IPA) 82 3.9 Similar to ethanol but less volatile. A good general-purpose solvent for moderately polar compounds. Heptane/Hexane 98 / 69 0.1 Excellent anti-solvents. Used to reduce the solubility of the product in a more polar solvent, thereby inducing crystallization and improving yield. Dichloromethane (DCM) 40 3.1 Dissolves the compound well but its low boiling point can make it difficult to handle at scale. Its use is often discouraged due to health concerns.[8] -
Controlled Cooling Protocol:
-
Heat the chosen solvent to reflux and add it portion-wise to your crude material until everything is dissolved. Avoid using a large excess of solvent.
-
Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) is a common cause of oiling out or impurity trapping.
-
Once at room temperature, further cool the flask in an ice bath (0-5 °C) for at least one hour to maximize precipitation.
-
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous successful batch.
Q2: My product is "oiling out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the concentration of the solute is so high that it exceeds its solubility limit above the melting point of the solid in that solvent system. The compound separates as a liquid phase instead of a solid crystalline phase.
Solutions:
-
Reduce the Cooling Rate: As mentioned above, slow, controlled cooling is critical. Allow the solution to cool naturally to ambient temperature before moving to an ice bath.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
Change the Solvent System: Switch to a solvent in which the compound is less soluble. Alternatively, use an anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethyl acetate) and slowly add a miscible anti-solvent (e.g., heptane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: The final product has a persistent yellow or brown color. How can I remove these colored impurities?
Answer: The color likely originates from sulfur-based byproducts or other polymeric impurities formed during the Gewald reaction.
Solutions:
-
Activated Carbon (Charcoal) Treatment:
-
Dissolve the crude product in the chosen recrystallization solvent at an elevated temperature.
-
Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).
-
Stir the mixture at an elevated temperature for 15-30 minutes. Caution: Do not boil the solution with charcoal, as this can lead to bumping.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. The Celite prevents fine charcoal particles from passing through the filter paper.
-
Proceed with the cooling and crystallization of the decolorized filtrate.
-
-
Secondary Purification: If color persists, a second purification step, such as flash chromatography, may be necessary.
Experimental Protocol 1: Scalable Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., Ethyl Acetate/Heptane).
-
Dissolution: Charge the reactor with the crude this compound. Add the minimum volume of hot ethyl acetate required to achieve complete dissolution.
-
Decolorization (If Necessary): If the solution is highly colored, add 1-2% (w/w) activated carbon and agitate at ~60-70°C for 30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove the carbon and any insoluble impurities.
-
Crystallization: Transfer the hot, clear filtrate to a clean reactor. Begin slow, controlled cooling (e.g., 10-15 °C/hour) with gentle agitation.
-
Anti-Solvent Addition: Once the solution reaches ~40-50 °C, begin the slow addition of heptane. The appearance of turbidity indicates the onset of precipitation.
-
Maturation: Once the addition is complete, continue slow cooling to 0-5 °C and hold for 2-4 hours to allow for complete crystal growth.
-
Isolation & Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold heptane to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at a temperature below its melting point (<40-50 °C) until a constant weight is achieved.
Diagram 1: Crystallization Troubleshooting Flowchart
Caption: Decision-making workflow for troubleshooting common recrystallization issues.
Part 2: Troubleshooting Large-Scale Flash Chromatography
When recrystallization is insufficient to achieve the desired purity, or if the product is an oil, large-scale flash chromatography is the preferred alternative. Scaling up chromatography requires careful method development to balance purity, throughput, and solvent consumption.[9]
Q1: How do I efficiently develop and scale up a flash chromatography method?
Answer: The key is a systematic, small-scale approach using Thin-Layer Chromatography (TLC) before committing large amounts of material and solvent.
-
TLC Method Development:
-
Screen solvent systems (e.g., Heptane/Ethyl Acetate mixtures) to find a composition that gives your target compound an Rf (retardation factor) of 0.25-0.35 .
-
Ensure that your main impurities are well-separated from the product spot (ΔRf > 0.1).
-
-
Scaling to a Column:
-
The scale-up process is based on the concept of Column Volumes (CV) . One CV is the volume of the packed column bed. A method developed on a small column can be directly scaled to a larger column by keeping the gradient profile in terms of CVs constant.[10]
-
Sample Loading: For a good separation, a typical load is 1-5% of the silica gel mass. For a difficult separation, this may be reduced to <1%.
-
Table: TLC to Flash Chromatography Scale-Up Parameters
| Parameter | TLC (Analytical) | Lab-Scale Flash (e.g., 40g SiO₂) | Production-Scale Flash (e.g., 5kg SiO₂) |
| Sample Load | ~1 µg | 0.4g - 2g | 50g - 250g |
| Solvent System | Heptane/EtOAc (e.g., 8:2) | Heptane/EtOAc (8:2) | Heptane/EtOAc (8:2) |
| Est. Solvent Vol. | ~5 mL | ~1.5 L | ~180 L |
| Run Time | ~5 min | ~30-45 min | ~2-4 hours |
Q2: My compound is streaking or tailing on the column, leading to poor separation. Why?
Answer: Streaking is often a sign of an interaction issue between your compound, the stationary phase, and the mobile phase.
-
Overloading: The most common cause. Too much sample has been loaded for the column size and the separation difficulty. Reduce the sample load.
-
Poor Solubility: The sample may be precipitating at the top of the column if it is not fully soluble in the mobile phase. Pre-adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder can solve this.[8]
-
Acidic Compound Interaction: The slightly acidic nature of standard silica gel can cause tailing with acidic or some polar compounds. Using deactivated silica or adding a small amount of a modifier (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic ones) to the mobile phase can resolve this.
Experimental Protocol 2: Large-Scale Flash Chromatography
-
Method Development: Develop a TLC method providing an Rf of 0.25-0.35 for the target compound with good separation from impurities.
-
Column Packing: Select a column size appropriate for your sample mass. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Heptane/EtOAc).
-
Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (e.g., DCM or EtOAc). Add silica gel (~2x the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Load this powder evenly onto the top of the packed column bed.
-
Elution: Begin the run with the low-polarity mobile phase. Elute the compounds using either an isocratic (single solvent mixture) or gradient (gradually increasing polarity) method based on your TLC development. A shallow gradient around the elution point of your compound will provide the best resolution.[10][11]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 2: Large-Scale Chromatography Workflow
Caption: Standard workflow for scaling flash chromatography from method development to product isolation.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary impurities I should expect from a Gewald-type synthesis of this compound?
-
Q: What are the ideal storage conditions for the purified product?
-
A: Store this compound in a tightly sealed container in a cool, dry, and dark environment. Thiophene derivatives can be sensitive to light and oxidation over long periods.
-
-
Q: Which analytical methods are best for confirming the final purity?
-
A: A combination of techniques is recommended for a complete picture.
-
¹H NMR: To confirm the chemical structure and identify any major organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To achieve a more accurate purity assessment (%) and identify trace-level impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
-
References
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-
MDPI. (n.d.). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. Retrieved from [Link]
-
Biotage. (n.d.). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Retrieved from [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Retrieved from [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]
-
NIH. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. Retrieved from [Link]
-
Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]
-
Teledyne ISCO. (2021). Large-Scale Flash Separations. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Request PDF. Retrieved from [Link]
-
ResearchGate. (2013). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
-
NIH. (n.d.). The Gewald multicomponent reaction. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ACS. (n.d.). Computational investigations on the mechanism of the Gewald reaction. Retrieved from [Link]
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Validation & Comparative
structural analysis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate analogs
An In-Depth Comparative Guide to the Structural Analysis of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Analogs
Introduction: The Versatile Tetrahydrobenzothiophene Scaffold
The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds have demonstrated significant potential across various therapeutic areas, including as antibacterial, anti-inflammatory, antioxidant, and anticancer agents.[1][2][3][4] The substitution pattern on this fused heterocyclic system plays a critical role in modulating its pharmacological profile. Specifically, analogs of this compound are of high interest due to the synthetic accessibility of the 2-amino-3-carboxylate precursors, which serve as versatile building blocks for further chemical elaboration.[5]
Understanding the precise three-dimensional structure of these analogs is paramount for establishing robust Structure-Activity Relationships (SAR).[1][6] This guide provides a comprehensive overview of the synthesis and detailed structural analysis of this important class of compounds, offering a comparative framework for researchers in drug discovery and development. We will delve into the causality behind the chosen analytical techniques and present supporting experimental data to create a self-validating reference for professionals in the field.
Synthesis of Tetrahydrobenzothiophene Analogs: The Gewald Reaction
The most prominent and efficient method for constructing the 2-aminotetrahydrobenzothiophene scaffold is the Gewald aminothiophene synthesis .[2][7][8] This one-pot, multi-component reaction is valued for its operational simplicity and the ready availability of starting materials. It involves the condensation of a ketone (such as cyclohexanone), an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine.[1][8][9]
The causality behind this reaction's success lies in a cascade of well-defined steps. The process begins with a Knoevenagel condensation between the ketone and the active nitrile to form an α,β-unsaturated intermediate.[10] Subsequently, elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final, stable 2-aminothiophene ring system. The choice of a secondary amine as a base is critical, as it effectively catalyzes both the initial condensation and the subsequent cyclization steps involving sulfur.[11][12]
Generalized Synthetic Pathway via Gewald Reaction
Caption: Generalized workflow of the Gewald multicomponent reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: To a solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add morpholine (2 mmol).
-
Addition of Sulfur: Add elemental sulfur (10 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to 80°C and stir under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Filter the solid precipitate and wash with cold ethanol. If necessary, the crude product can be recrystallized from ethanol or purified by silica gel column chromatography to yield the pure compound.
Structural Elucidation: A Comparative Multi-Technique Approach
A definitive structural characterization of novel analogs is non-negotiable for establishing SAR and ensuring intellectual property. A combination of spectroscopic and crystallographic techniques provides a self-validating system where each method corroborates the findings of the others.
Structural Analysis Workflow
Caption: A logical workflow from synthesis to full structural elucidation.
Spectroscopic Characterization
Spectroscopic methods provide the foundational data for determining the molecular structure, including connectivity and functional groups.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[13][14]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For the tetrahydrobenzothiophene core, characteristic signals include multiplets for the aliphatic protons of the cyclohexene ring (typically 1.2–3.0 ppm) and a singlet for the ester's methyl group.[1] The presence and position of signals for aromatic protons can confirm modifications made to the core scaffold.[1]
-
¹³C NMR: Reveals the number of unique carbon environments. Key signals include the ester carbonyl carbon (~168 ppm) and the methyl carbon (~14 ppm), along with signals corresponding to the fused thiophene and cyclohexene rings.[15]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, which serves to confirm the molecular formula.[2][16] High-resolution mass spectrometry (HR-MS) can provide highly accurate mass data, further validating the elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the presence of specific functional groups.[17] For these analogs, a strong absorption band around 1700 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.[18] Other characteristic bands confirm the presence of C-H, C=C, and C-N bonds.[18]
Table 1: Comparative Spectroscopic Data for Representative Analogs
| Analog | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Molecular Ion (m/z) | Key IR Bands (ν, cm⁻¹) | Reference |
| Analog A (3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid) | 2.41 (s, 3H, -CH₃) | 168.73 (C=O), 13.58 (-CH₃) | 210.28 | Not specified | [15][16] |
| Analog B (Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) | Aromatic (multiplets), Ester -OCH₃ (singlet) | Not specified | 315.39 | 1697 (C=O), 1604 (C=N) | [18] |
| Analog C (Ethyl 2-benzoylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative) | 13.2 (amide -NH), 12.3 (carboxyl -OH), 7.5-8.0 (aromatic), 1.2-3.0 (aliphatic) | Consistent with structure | Confirmed by ESI-MS | Not specified | [1] |
Single-Crystal X-ray Diffraction
While spectroscopic methods define connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[19][20][21] This technique is indispensable for determining absolute stereochemistry, conformational details, and intermolecular interactions like hydrogen bonding.[21]
The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[21] This analysis yields precise data on bond lengths, bond angles, and dihedral angles.
For example, the crystal structure of Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Analog B) revealed critical structural details:
-
The cyclohexene ring adopts a half-chair conformation.[18]
-
The dihedral angle between the thiophene and the attached benzene ring is 29.7°.[18]
-
The structure is stabilized by intramolecular hydrogen bonds (O-H···O and O-H···N).[18]
Table 2: Crystallographic Data for a Representative Analog (Analog B)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 7.6107 Å, b = 21.2154 Å, c = 11.1827 Å, β = 123.342° | Defines the size and shape of the repeating unit. |
| Dihedral Angle (Thiophene-Benzene) | 29.7° | Quantifies the twist between the two ring systems. |
| Key Interactions | Intramolecular O-H···O and O-H···N hydrogen bonds | Confirms key interactions that stabilize the molecular conformation. |
| Data sourced from Akkurt et al. (2008).[18] |
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to near saturation. Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. Suitable single crystals will appear as well-formed, transparent solids.
-
Data Collection: Carefully mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.[22] A stream of cold nitrogen is often used to cool the crystal, minimizing thermal vibrations and improving data quality. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector collects the diffraction data.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms to generate the final atomic coordinates and structural parameters.[22]
Structure-Activity Relationship (SAR) Insights
By comparing the detailed structural data of various analogs with their biological performance, clear SAR trends can be established. For instance, studies on the antibacterial activity of tetrahydrobenzothiophene derivatives have shown that the nature of the substituent on an attached benzene ring significantly impacts efficacy.[1]
-
Electronic Effects: Analogs with electron-withdrawing groups on a peripheral benzene ring often exhibit enhanced antibacterial potency.[1] This suggests that modulating the electronic properties of the molecule can improve its interaction with the biological target.
-
Lipophilicity: The introduction of groups like trifluoromethyl (CF₃) can increase lipophilicity, which may improve the pharmacokinetic profile of a compound by enhancing membrane permeability and metabolic stability.[6]
These insights, derived directly from comparative structural analysis, are crucial for guiding the rational design of next-generation analogs with improved potency and drug-like properties.
Conclusion
The is a multi-faceted process that relies on the synergistic application of synthetic chemistry, spectroscopy, and crystallography. The Gewald reaction provides a robust entry point to this chemical class, while a combination of NMR, MS, and IR spectroscopy lays the groundwork for structural determination. Ultimately, single-crystal X-ray diffraction offers the definitive 3D structure, enabling a deep understanding of the conformational and electronic properties that drive biological activity. The comparative approach outlined in this guide provides a validated framework for researchers to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Introduction: The Analytical Imperative for a Promising Scaffold
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development. Derivatives of the tetrahydrobenzothiophene scaffold have been explored for a range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its chemical purity is paramount for safety, efficacy, and regulatory compliance. The presence of even minute quantities of impurities—arising from synthesis, degradation, or storage—can have significant implications.[3]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and provide supporting data to guide researchers in selecting the most appropriate method for their specific needs, from routine quality control to in-depth impurity profiling. All methodologies are designed in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]
Analyte Overview: Physicochemical Considerations
Before developing a separation method, understanding the analyte's properties is crucial. This compound possesses a fused ring system containing a thiophene ring, which is aromatic, and a cyclohexene ring. This structure confers moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. The thiophene ring contains a chromophore that allows for straightforward detection using a UV-Vis spectrophotometer. Based on its structure, the compound is sparingly soluble in water but should be freely soluble in common organic solvents like acetonitrile and methanol.[7]
Potential impurities can originate from the synthetic route, often the Gewald reaction, and may include unreacted starting materials, intermediates, or side-products like over-oxidized (sulfone) or isomeric species.[8] A robust HPLC method must be able to resolve the main compound from all these potential and actual impurities.
Method A: High-Throughput Quality Control (QC) using a C18 Stationary Phase
This method is designed for rapid and reliable routine analysis, prioritizing speed and robustness without compromising essential resolution.
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected here for its strong hydrophobic interactions with the tetrahydrobenzothiophene core.[9] This provides robust retention and excellent separation for a wide range of non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water offers simplicity, reproducibility, and a stable baseline, which is ideal for quantitative analysis. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of formic acid is added to control the pH and sharpen peak shapes by suppressing any potential silanol interactions on the stationary phase.
-
Detection: Based on the UV-active thiophene ring, a wavelength of 254 nm is selected, a common choice for aromatic compounds that typically provides a strong signal and good sensitivity.
Experimental Protocol: Method A
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary.
-
-
Sample Preparation (100 µg/mL):
-
Prepare the test sample in the same manner as the standard, using the same diluent.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18, Waters Symmetry C18).[10]
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
Method B: High-Resolution Impurity Profiling using a Phenyl-Hexyl Stationary Phase
This method is optimized for maximum resolution to detect and quantify closely eluting impurities, making it ideal for method validation, stability studies, and characterization of new batches.
Causality Behind Method Design:
-
Stationary Phase: A Phenyl-Hexyl column is chosen to introduce an alternative separation mechanism.[11] In addition to hydrophobic interactions, this phase provides π-π interactions between the phenyl rings of the stationary phase and the aromatic thiophene ring of the analyte and related impurities. This orthogonal selectivity can significantly improve the resolution of aromatic or unsaturated impurities that may co-elute on a standard C18 column.
-
Mobile Phase: A gradient elution is employed to effectively resolve impurities with a wider range of polarities. The gradient starts with a higher aqueous content to retain polar impurities at the column head and gradually increases the organic content to elute the main analyte and any non-polar impurities within a reasonable time. This approach provides higher peak capacity and sensitivity for trace impurities compared to an isocratic method.[12]
-
Detection: A Photo Diode Array (PDA) detector is used instead of a simple UV detector. This allows for the acquisition of the full UV spectrum for each peak, which is invaluable for peak purity analysis and impurity identification.
Experimental Protocol: Method B
-
Standard and Sample Preparation:
-
Prepare as described in Method A. A higher concentration (e.g., 500 µg/mL) may be used to improve the detection of trace impurities.
-
-
HPLC Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl, Phenomenex Luna Phenyl-Hexyl).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA, 254 nm (with spectral acquisition from 200-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Visualizing the Analytical Workflow
The following diagram outlines the general workflow for HPLC purity analysis, from initial sample handling to the final data-driven decision.
Caption: General workflow for HPLC purity assessment.
Performance Comparison: Method A vs. Method B
To objectively compare the two methods, a sample spiked with a known synthetic impurity (Impurity X) and subjected to mild oxidative stress was analyzed. The following table summarizes the illustrative performance data.
| Parameter | Method A (C18, Isocratic) | Method B (Phenyl-Hexyl, Gradient) | Rationale for Performance |
| Retention Time (Main Peak) | 5.2 min | 12.8 min | Gradient elution in Method B results in a longer retention time but better overall separation. |
| Resolution (Rs) between Main Peak and Impurity X | 1.8 | 3.5 | The alternative selectivity of the Phenyl-Hexyl phase provides superior separation for this specific impurity. |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.0 | Both methods produce excellent, symmetrical peaks, well within the acceptable USP range (< 2.0).[6] |
| Total Run Time | 10 min | 22 min | Method A is significantly faster, making it suitable for high-volume testing. |
| Suitability | Routine QC, Batch Release | Impurity Profiling, Stability Studies, Method Development | Method B's higher resolving power is necessary for detecting unknown or closely eluting species. |
Decision Logic: Choosing the Right Tool for the Job
The choice between a rapid QC method and a high-resolution profiling method depends entirely on the analytical objective.
Caption: Decision tree for selecting an appropriate HPLC method.
Demonstrating Specificity: The Role of Forced Degradation
A critical requirement for any purity method, especially in the pharmaceutical context, is that it must be "stability-indicating." This means the method must be able to unequivocally separate the analyte from its degradation products.[13] Forced degradation studies, as recommended by ICH guidelines, are used to demonstrate this capability.[14]
Forced Degradation Protocol
A stock solution of the analyte was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid material heated at 105 °C for 48 hours.
-
Photolytic Stress: Solution exposed to UV light (254 nm) for 24 hours.
Results: The stressed samples were analyzed using Method B. In all conditions except thermal stress, significant degradation was observed, with distinct degradation peaks appearing at different retention times from the parent peak. The PDA detector was used to confirm that the main peak remained spectrally pure in all cases, proving that Method B is stability-indicating and fit for its intended purpose.
Conclusion
The purity of this compound can be reliably assessed using HPLC. This guide has detailed and compared two robust methods with distinct advantages:
-
Method A (C18, Isocratic): An excellent choice for routine, high-throughput quality control, offering speed and reliability for known analytes.
-
Method B (Phenyl-Hexyl, Gradient): A superior method for in-depth impurity profiling, method validation, and stability testing, providing enhanced resolution and confidence through orthogonal selectivity.
The selection of the appropriate method should be a deliberate choice based on the specific analytical requirements. By grounding these methods in established scientific principles and regulatory guidelines, researchers can ensure the generation of trustworthy and accurate data, which is fundamental to the process of drug development.
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt . PubMed Central. [Link]
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comparative docking studies of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate derivatives
An In-Depth Technical Guide to Comparative Docking Studies of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Tetrahydro-benzothiophene Scaffold
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1] The partially saturated 4,5,6,7-tetrahydro-1-benzothiophene variant offers a unique three-dimensional geometry that can be exploited for specific and high-affinity interactions with biological targets. The methyl carboxylate group at the 2-position provides a key site for synthetic modification, allowing for the generation of diverse chemical libraries.
In modern drug discovery, molecular docking serves as an indispensable in silico tool. It predicts the preferred orientation of a ligand when bound to a target protein, enabling the rational design of more potent and selective drug candidates. By simulating the binding process, researchers can estimate the binding affinity and analyze the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. This guide provides a comparative analysis of docking studies performed on various derivatives of the this compound scaffold, supported by experimental data and a detailed methodological framework.
Comparative Analysis of Docking Performance Across Different Biological Targets
The versatility of the tetrahydro-benzothiophene scaffold is evident from its evaluation against multiple, distinct protein targets implicated in different diseases. The following sections compare the outcomes of docking studies for various derivatives, highlighting the structure-activity relationships (SAR) that govern their binding.
Targeting Cancer-Related Enzymes: PDK1, LDHA, and Tubulin
Cancer cells exhibit reprogrammed glucose metabolism, often involving the upregulation of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[2][3] This makes them attractive targets for therapeutic intervention. A study by Bakr et al. synthesized and evaluated a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potential inhibitors of these enzymes for the treatment of colorectal cancer.[2][3][4]
The experimental results showed that a carbonitrile derivative (Compound 1b ) was the most potent dual inhibitor of both PDK1 and LDHA.[2][3] A related carbamate derivative (Compound 3b ) also showed significant activity and was selected for further computational analysis due to its promising cytotoxic effects against colorectal cancer cell lines.[2]
Molecular Docking Insights: The molecular docking for Compound 3b was performed in the colchicine binding site of the tubulin protein, a well-established anticancer target.[2][5] The analysis revealed a strong binding affinity, which was attributed to specific molecular interactions with key amino acid residues in the binding pocket. This computational result provides a plausible mechanism for the observed cytotoxic activity of the compound.
| Compound ID | Key Structural Feature | Target Enzyme | Experimental IC50 (µg/mL)[2] | Docking Target | Key Docking Interactions |
| 1b | 2-amino-3-carbonitrile | PDK1 | 57.10 | Not Reported | Not Reported |
| LDHA | 64.10 | ||||
| 3b | 2-carbamate-3-carbonitrile | PDK1 | >100 (low activity) | Tubulin | Good binding affinity in colchicine site[2] |
Modulating Retinoic Acid Receptor-related Orphan Receptor γt (RORγt)
RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, making it a key drug target for treating inflammatory and autoimmune diseases.[6] A recent study explored 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of RORγt.[6][7]
Structure-Activity Relationship (SAR) Analysis: This comprehensive study combined molecular docking with molecular dynamics (MD) simulations and in vitro assays to build a robust SAR model. Key findings include:
-
Bridge Length: A three-atom bridge connecting a substituent to position 3 of the scaffold was found to be optimal for high affinity.[7]
-
Substituent Planarity: A planar phenyl ring as the substituent linked via this bridge enhanced binding potency.[7]
-
Metabolic Stability: Alkyl substitutions at position 6 of the core ring system were shown to improve stability in microsomal assays, a crucial parameter for drug development.[7]
The combination of docking and MD simulations provided deep insights into the conformational stability of the ligand-receptor complexes, demonstrating how subtle structural changes influence both binding affinity and metabolic susceptibility.[6][7]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a self-validating workflow for conducting a comparative docking study. This methodology is designed to ensure scientific rigor and reproducibility. We will use the colchicine binding site of β-tubulin (PDB ID: 3E22) as our example, a common target for thiophene-based anticancer agents.[5]
Step 1: Ligand Preparation
The initial 3D structures of the this compound derivatives are constructed.
-
Structure Generation: Draw the 2D structures of the derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D SDF files.
-
Energy Minimization: This step is critical to ensure the ligands are in a low-energy, stable conformation. Use a molecular mechanics force field, such as MMFF94, within a program like Avogadro or MOE (Molecular Operating Environment). The minimization process refines bond lengths and angles to produce a physically realistic conformation.
Step 2: Target Protein Preparation
The crystal structure of the target protein is sourced and prepared for docking.
-
Download Structure: Obtain the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For our example, download the structure of β-tubulin with PDB ID: 3E22.[5]
-
Clean the Structure: The raw PDB file contains non-essential molecules. Remove all water molecules, co-solvents, and any co-crystallized ligands that are not part of the primary biological unit.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions.
Step 3: Binding Site Definition and Protocol Validation
The docking area is defined, and the protocol's accuracy is validated.
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding site. For a known site, this box is typically centered on the position of the co-crystallized ligand.
-
Protocol Validation (Re-docking): To ensure the docking parameters are reliable, extract the original co-crystallized ligand from the PDB file and dock it back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of < 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.
Step 4: Molecular Docking Simulation
The prepared ligands are docked into the validated protein target.
-
Select Docking Software: Utilize a validated docking program such as AutoDock, GOLD, or Schrödinger's Glide.[8]
-
Run Simulation: The software will systematically explore various conformations, positions, and orientations of each ligand within the defined binding site. Most modern docking programs use a genetic algorithm or a similar stochastic method to efficiently search this vast conformational space. The program then "scores" each pose based on a scoring function that estimates the binding free energy.
Step 5: Analysis and Interpretation of Results
-
Rank by Score: Rank the derivatives based on their docking scores or estimated binding energies. Lower energy values typically indicate higher predicted binding affinity.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked poses. Analyze the specific intermolecular interactions, such as:
-
Hydrogen Bonds: Identify H-bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Observe contacts between nonpolar regions of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
Pi-Interactions: Look for π-π stacking or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp).
-
-
Compare and Correlate: Compare the interaction patterns of different derivatives to understand the SAR. For instance, does the addition of a hydrogen bond donor at a specific position consistently improve the docking score? Correlate these in silico findings with available experimental data (e.g., IC50 values) to build a predictive model.[9]
Visualizing Workflows and Interactions
Diagrams are essential for conceptualizing complex processes and molecular relationships.
Caption: A generalized workflow for a molecular docking study.
Caption: Key interactions of a derivative with tubulin residues.
Conclusion and Future Outlook
Comparative docking studies are a powerful tool for elucidating the structure-activity relationships of this compound derivatives. The analyses presented here demonstrate that modifications to the core scaffold can effectively modulate binding affinity and selectivity for a range of targets, from metabolic enzymes in cancer to nuclear receptors in autoimmune diseases. The causality behind these effects is rooted in the precise intermolecular interactions formed within the protein's binding pocket.
The described self-validating docking protocol provides a robust framework for future in silico investigations. By rigorously preparing inputs, validating the simulation parameters, and carefully analyzing the resulting poses, researchers can generate high-confidence hypotheses to guide synthetic efforts. The integration of molecular docking with experimental validation remains the cornerstone of modern, efficient drug discovery, allowing for the rapid optimization of promising lead compounds based on the versatile and therapeutically relevant tetrahydro-benzothiophene scaffold.
References
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Bakr, R. B., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at: [Link]
-
Akkurt, M., et al. (Date not available). Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. Available at: [Link]
-
Demchuk, I., et al. (2020). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. SID. Available at: [Link]
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Ruso, S., et al. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Bakr, R. B., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. Available at: [Link]
-
Bakr, R. B., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. National Institutes of Health (NIH). Available at: [Link]
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ChemSynthesis. (Date not available). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Available at: [Link]
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El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Authorea. Available at: [Link]
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Al-Wahaibi, L. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Center for Biotechnology Information. Available at: [Link]
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Ali, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Preprints.org. Available at: [Link]
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Kumar, A., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online. Available at: [Link]
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Ukolov, D. L., et al. (Date not available). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available at: [Link]
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V S, V., et al. (Date not available). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. PubMed. Available at: [Link]
-
Abdulqader, D. A., & Mahdi, M. F. (2024). Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents. Al-Rafidain Journal of Medical Sciences. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
